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  • Product: 2-Methyl-1-phenyl-1h-indole
  • CAS: 16176-77-5

Core Science & Biosynthesis

Foundational

Architecting Indole Scaffolds: Chemical, Physical, and Synthetic Profiling of 2-Methyl-1-phenyl-1H-indole

Executive Summary In the landscape of modern medicinal chemistry, the indole nucleus remains one of the most privileged pharmacophores. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) serves as a critical, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole nucleus remains one of the most privileged pharmacophores. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) serves as a critical, sterically constrained building block for advanced drug discovery. By breaking the coplanarity of the indole system through an orthogonal N-phenyl ring, this scaffold provides unique spatial geometries ideal for targeting deep hydrophobic pockets in allosteric enzyme modulation. This technical guide deconstructs the physicochemical properties, spectroscopic signatures, and step-by-step synthetic methodologies of 2-methyl-1-phenyl-1H-indole, providing a deterministic framework for its application in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

The structural integrity of 2-methyl-1-phenyl-1H-indole is defined by the steric clash between the C2-methyl group and the ortho-protons of the N1-phenyl substituent. This repulsion forces the phenyl ring out of the indole plane, typically resulting in a dihedral angle of approximately 64.9°[1]. This non-coplanarity prevents flat π-stacking aggregation in aqueous environments, subtly improving its interaction kinetics with complex protein targets compared to planar analogs.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Molecular Formula C15H13NBaseline elemental composition[2].
Molecular Weight 207.27 g/mol Optimal for small-molecule drug design, leaving ample mass budget for downstream functionalization while adhering to Lipinski's Rule of 5[2].
CAS Registry Number 16176-77-5Unique identifier for regulatory documentation and high-throughput screening libraries[2].
Topological Polar Surface Area (TPSA) 4.9 ŲHighly lipophilic. Indicates excellent passive membrane permeability (e.g., blood-brain barrier penetration) but dictates the need for polar functionalization (like carboxylic acids) to achieve aqueous solubility[2].
Exact Mass 207.1048 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation during pharmacokinetic tracking[2].

Spectroscopic Characterization

Accurate structural validation is paramount before utilizing this scaffold in multi-step syntheses. The NMR profile of 2-methyl-1-phenyl-1H-indole provides a highly distinct fingerprint. The electron-donating nature of the C2-methyl group subtly shields the adjacent C3 proton, pushing it upfield relative to standard aromatic signals.

Table 2: NMR Spectral Assignments (CDCl3)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment & Logical Deduction
1H 2.22Singlet (3H)C2-Methyl protons. Upfield shift due to aliphatic nature, slightly deshielded by the adjacent aromatic ring[3].
1H 6.32Singlet (1H)C3-Proton. Highly shielded compared to typical benzenoid protons due to the electron-rich nature of the pyrrole ring[3].
1H 7.00 - 7.51Multiplets (9H)Overlapping signals from the indole benzenoid core and the orthogonal N-phenyl ring[3].
13C 13.4SingletC2-Methyl carbon. Characteristic aliphatic shift[3].
13C 101.3SingletC3-Carbon. Characteristic upfield shift for the beta-carbon of an electron-rich indole system[3].

Mechanistic Synthesis Pathways

The most robust and scalable route to 2-methyl-1-phenyl-1H-indole is the Ullmann-type N-arylation of 2-methylindole with bromobenzene[4]. Traditional Ullmann couplings require harsh conditions (>200 °C) and stoichiometric copper, which degrade sensitive functional groups. However, the introduction of bidentate ligands such as L-proline stabilizes the Cu(I) active species, preventing disproportionation into Cu(0) and Cu(II). This drastically lowers the activation energy barrier for the oxidative addition of the aryl halide.

G Cu CuCl + L-Proline (Pre-catalyst) ActiveCu Active Cu(I)-Proline Complex Cu->ActiveCu OxAdd Oxidative Addition (Bromobenzene) ActiveCu->OxAdd LigEx Ligand Exchange (2-Methylindole + KOH) OxAdd->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->ActiveCu Regenerates Catalyst Product 2-Methyl-1-phenyl-1H-indole RedElim->Product

Ullmann-type N-arylation catalytic cycle for 2-methyl-1-phenyl-1H-indole.

Experimental Methodologies

Protocol 1: Ligand-Accelerated N-Arylation of 2-Methylindole

This protocol is designed as a self-validating system. The phase separations and colorimetric changes inherently verify the success of each step[4].

  • Reagent Preparation: Charge an oven-dried, argon-purged Schlenk flask with 2-methylindole (10 mmol) and bromobenzene (12 mL).

    • Causality: Using bromobenzene as both the reactant and the solvent ensures an overwhelming excess of the aryl halide, driving the equilibrium forward and ensuring complete consumption of the indole.

  • Catalyst Assembly: Add CuCl (0.5 mmol, 5 mol%) and L-proline (1.0 mmol, 10 mol%).

    • Causality: L-proline acts as a bidentate N,O-ligand, solubilizing the Cu(I) center in the organic phase and preventing the formation of unreactive, insoluble copper oxides.

  • Base Addition: Introduce KOH (20 mmol).

    • Causality: KOH serves a dual purpose: it deprotonates the L-proline to form the active ligand complex, and it deprotonates the indole N-H, facilitating the critical ligand exchange step in the catalytic cycle.

  • Thermal Activation: Heat the vigorously stirred mixture to 150–160 °C for 8–12 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

    • Self-Validation: The disappearance of the fluorescent blue 2-methylindole spot under 254 nm UV light confirms reaction completion.

  • Quench and Workup: Cool to room temperature, dilute the mixture with ethyl acetate (50 mL), and filter through a pad of Celite. Wash the filtrate with distilled water (3 x 50 mL).

    • Causality: Celite physically traps the insoluble copper salts. The biphasic aqueous wash extracts the highly polar KOH and L-proline into the aqueous layer, leaving the lipophilic 2-methyl-1-phenyl-1H-indole isolated in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation to yield a dark brown oil[3].

Protocol 2: Downstream Functionalization & Crystallization (C3-Cyanation)

To demonstrate the utility of this scaffold, it can be functionalized at the nucleophilic C3 position to create pharmaceutical precursors like 2-methyl-1-phenyl-1H-indole-3-carbonitrile[1].

  • Electrophilic Activation: React 2-methyl-1-phenyl-1H-indole with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at 0 °C.

  • Elimination: Treat the intermediate with N,N-dimethylformamide (DMF) to induce the elimination of chlorosulfonic acid, yielding the C3-carbonitrile derivative.

  • Crystallization: Dissolve the crude product in a minimal amount of ethyl acetate and layer with petroleum ether.

    • Causality: Slow diffusion of the non-polar petroleum ether into the ethyl acetate lowers the solvation power gradually, promoting the growth of highly ordered colorless prisms. X-ray diffraction of these crystals reveals extensive aromatic π–π stacking (centroid–centroid separation ≈ 3.95 Å) and C—H···π interactions, validating the solid-state stability of the functionalized scaffold[1].

Pharmacological & Drug Development Relevance

The 2-methyl-1-phenyl-1H-indole scaffold is a highly privileged structure in targeted oncology and epigenetic pharmacology. The orthogonal N-phenyl ring allows the molecule to act as a "wedge," occupying deep hydrophobic pockets in target proteins. For instance, complex derivatives such as ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate are actively utilized as modulators of methyl-modifying enzymes[5]. These enzymes are critical targets in epigenetic cancer therapies. The steric bulk of the 2-methyl group restricts the rotation of the N-phenyl ring, locking the molecule into a rigid, bioactive conformation that significantly enhances target specificity and reduces off-target toxicological liabilities.

References

  • PubChem Database: 2-Methyl-1-phenyl-1H-indole | C15H13N | CID 12682603 - Computed Properties. National Institutes of Health (NIH). 2

  • Yang, K., & Li, P.-F. (2011): 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.1

  • Royal Society of Chemistry (RSC) Advances: N-Arylation of (Hetero)arylamines Using Aryl Sulfamates and Carbamates via C−O Bond Activation.3

  • ChemicalBook: 1-PHENYL-1H-INDOLE Chemical Properties, Uses, Production.4

  • US Patent US9085583B2: Modulators of methyl modifying enzymes, compositions and uses thereof. Constellation Pharmaceuticals, Inc. 5

Sources

Exploratory

An In-depth Technical Guide to the Biological Mechanisms of 2-Phenyl-1H-Indole Derivatives

A Note to the Researcher: Direct, in-depth research on the specific biological mechanism of action for 2-methyl-1-phenyl-1H-indole is not extensively available in the public domain. However, the broader class of 2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Direct, in-depth research on the specific biological mechanism of action for 2-methyl-1-phenyl-1H-indole is not extensively available in the public domain. However, the broader class of 2-phenyl-1H-indole derivatives, to which this molecule belongs, has been the subject of significant investigation, revealing a diverse range of pharmacological activities. This guide, therefore, synthesizes the available scientific literature on the 2-phenyl-1H-indole scaffold to provide a comprehensive understanding of its core mechanisms of action in biological systems. The principles and pathways discussed herein are likely to provide a strong foundation for investigating the specific activities of 2-methyl-1-phenyl-1H-indole.

Introduction: The 2-Phenyl-1H-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound physiological effects.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1H-indole scaffold gives rise to a class of compounds with a wide spectrum of biological activities.[1][3] These derivatives have garnered considerable attention for their potential as therapeutic agents in oncology, inflammatory diseases, and infectious diseases.[1][3] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1] This guide will provide an in-depth exploration of the primary mechanisms of action attributed to 2-phenyl-1H-indole derivatives, supported by experimental evidence and methodologies.

Core Mechanisms of Action

The therapeutic effects of 2-phenyl-1H-indole derivatives are attributed to their interactions with a variety of molecular targets and signaling pathways.[1] The primary mechanisms elucidated to date include anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-phenyl-1H-indoles.[1] These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting potent cytotoxic and antiproliferative effects.[1] The multifaceted anticancer mechanisms include:

  • Inhibition of Tubulin Polymerization: A key mechanism of action for some 2-phenyl-1H-indoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[1]

  • Topoisomerase II Inhibition: Certain 3-methyl-2-phenyl-1H-indole derivatives have been identified as inhibitors of human DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[4] This inhibition can lead to DNA damage and trigger apoptotic cell death in cancer cells.[4]

  • Modulation of Signaling Pathways: 2-phenyl-1H-indole derivatives have been shown to modulate critical signaling pathways involved in cancer progression. For instance, some derivatives can down-regulate the Hedgehog Signaling Pathway (HSP) by reducing the expression of Gli, Ptch1, and Gli2.[5]

A standard method to assess the inhibitory effect of a compound on tubulin polymerization involves a cell-free assay using purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. An inhibitor of tubulin polymerization will prevent or reduce this increase in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Prepare various concentrations of the test compound (2-phenyl-1H-indole derivative) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance (e.g., at 340 nm) every minute for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from the dose-response curves.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[1] Certain 2-phenyl-1H-indole derivatives have demonstrated potent anti-inflammatory properties.[1][3][6] The primary mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many 2-phenyl-1H-indole derivatives act as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] Some derivatives show selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

  • Suppression of Pro-inflammatory Cytokines: Some derivatives can suppress the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][7] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][7]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes transcription Indole 2-Phenyl-1H-Indole Derivative Indole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a 2-phenyl-1H-indole derivative.

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of various diseases.[1] The indole nucleus itself is known for its radical scavenging properties, and 2-phenyl-1H-indole derivatives have been shown to possess significant antioxidant activity.[1][3]

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. This decolorization is proportional to the scavenging activity of the antioxidant and can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (2-phenyl-1H-indole derivative) in methanol.

    • Use a well-known antioxidant such as ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the DPPH solution to each well.

    • Add the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of 2-phenyl-1H-indole derivatives is highly dependent on the nature and position of substituents on both the indole and phenyl rings. For example, in a series of 3-methyl-2-phenyl-1H-indoles evaluated for antiproliferative activity, it was found that hydroxyl groups at specific positions on the phenyl ring were generally preferred for higher potency.[4] Similarly, for anti-inflammatory activity, the presence of a methanesulfonyl group has been shown to enhance efficacy.[8] These SAR studies provide valuable insights for the rational design of more potent and selective 2-phenyl-1H-indole-based therapeutic agents.

Conclusion and Future Perspectives

The 2-phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of potent biological activities. The core mechanisms of action primarily revolve around anticancer, anti-inflammatory, and antioxidant effects, mediated through interactions with key cellular targets like tubulin, topoisomerases, COX enzymes, and the NF-κB signaling pathway. While the specific mechanism of 2-methyl-1-phenyl-1H-indole remains to be fully elucidated, the extensive research on related analogs provides a robust framework for future investigations. Further exploration of the structure-activity relationships and the development of more selective and potent derivatives hold significant promise for the discovery of novel therapeutics for a variety of diseases.

References

  • Benchchem.
  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.
  • OMICS International.
  • OMICS International.
  • Taylor & Francis Online.
  • RSC Publishing. Quinolone-1-(2H)
  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
  • ACS Publications. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles.

Sources

Foundational

Spectroscopic Characterization of 2-Methyl-1-phenyl-1H-indole: A Comprehensive NMR and IR Guide

Executive Summary & Scientific Context In modern medicinal chemistry, the N-aryl indole scaffold represents a privileged pharmacophore. Specifically, derivatives of 2-methyl-1-phenyl-1H-indole have been extensively utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, the N-aryl indole scaffold represents a privileged pharmacophore. Specifically, derivatives of 2-methyl-1-phenyl-1H-indole have been extensively utilized in the development of Polyketide synthase 13 (Pks13) inhibitors for tuberculosis[1], EZH2 epigenetic modulators[2], and MELK inhibitors[3].

Accurate structural characterization of this core scaffold is not merely a regulatory requirement; it is a mechanistic necessity. The orthogonal application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provides a self-validating analytical system. This whitepaper details the structural dynamics, quantitative spectroscopic signatures, and field-proven experimental protocols required to unambiguously characterize 2-methyl-1-phenyl-1H-indole.

Structural Dynamics & Spectroscopic Causality

To interpret the spectra of 2-methyl-1-phenyl-1H-indole, one must first understand its 3D conformation and electronic routing.

The Steric Twist (A-Strain): In unsubstituted 1-phenylindole, the N-phenyl ring can adopt a relatively coplanar geometry to maximize π -conjugation with the indole nitrogen. However, the introduction of a C2-methyl group creates severe steric repulsion (allylic strain) with the ortho-protons of the N-phenyl ring. To alleviate this, the N-phenyl ring rotates to a near-orthogonal geometry relative to the indole plane.

Spectroscopic Consequences:

  • Nitrogen Lone Pair Localization: Because the orthogonal phenyl ring cannot efficiently delocalize the nitrogen's lone pair, the electron density is routed heavily into the pyrrole ring. This hyper-enriches the C3 position, shifting the C3-proton significantly upfield in the 1 H NMR spectrum[4].

  • Magnetic Anisotropy: The orthogonal phenyl ring places the C7-proton of the indole core directly into its shielding/deshielding cone, subtly altering the multiplet structure of the aromatic region compared to standard indoles.

  • Vibrational Modes: The steric bulk restricts certain bending modes, and the complete substitution at the nitrogen atom eliminates the characteristic N-H stretching frequency, serving as a primary diagnostic checkpoint[5].

Quantitative Spectroscopic Signatures

The following data summarizes the definitive spectroscopic nodes for 2-methyl-1-phenyl-1H-indole, synthesized from authoritative literature values[4].

Table 1: 1 H NMR Assignments (250/400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural AssignmentCausality / Diagnostic Value
7.36 – 7.51 Multiplet (m)4HN-Phenyl / Indole Ar-HComplex overlap due to orthogonal phenyl ring anisotropy.
7.25 – 7.29 Multiplet (m)2HN-Phenyl / Indole Ar-HStandard aromatic resonance.
7.00 – 7.07 Multiplet (m)3HN-Phenyl / Indole Ar-HStandard aromatic resonance.
6.32 Singlet (s)1HIndole C3-H Highly Diagnostic: Shifted upfield due to localized electron donation from the N-atom and C2-methyl hyperconjugation[4].
2.22 Singlet (s)3HC2-CH 3​ Highly Diagnostic: Confirms C2-alkylation. Shifted downfield if electron-withdrawing groups are later added to C3[1].
Table 2: 13 C NMR Assignments (63/100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural AssignmentDiagnostic Value
138.2, 137.0 Quaternary (C)N-Ph (ipso), Indole C7aConfirms the fully substituted nitrogen and aryl linkage.
129.4, 128.2, 128.0, 127.7 Methine (CH)Aromatic CarbonsPhenyl and Indole core carbons.
121.0, 120.0, 119.6 Methine (CH)Indole Ar-CHCharacteristic of the electron-rich indole benzene ring.
110.0 Methine (CH)Indole C7Shifted due to proximity to the N-phenyl ring.
101.3 Methine (CH)Indole C3 Highly Diagnostic: Strongly shielded carbon due to pyrrole ring electron density[4].
13.4 Primary (CH 3​ )C2-CH 3​ Highly Diagnostic: Confirms the presence of the methyl group directly attached to the heteroaromatic core[4].
Table 3: FT-IR Vibrational Modes (ATR / Neat)
Wavenumber (cm −1 )Peak ShapeVibrational ModeCausality / Diagnostic Value
~3400 (ABSENT) N/AN-H StretchCritical Validation: The absence of this peak proves complete N-arylation. Unreacted indole precursors will show a sharp peak here[6].
3088, 3063, 3031 Weak, SharpAr C-H StretchConfirms the presence of the aromatic rings.
2988, 2924 WeakAliphatic C-H StretchConfirms the sp 3 hybridized C2-methyl group[5].
1597, 1500, 1458 Medium, SharpC=C Ar StretchCharacteristic skeletal vibrations of the indole and phenyl rings[6].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, avoid generic default instrument parameters. The following protocols are engineered to produce high-fidelity, publication-grade spectra.

Protocol A: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified 2-methyl-1-phenyl-1H-indole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is non-polar enough to dissolve the compound completely without disrupting the internal steric twist of the molecule.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS peak strictly to 0.00 ppm.

  • 1 H NMR Parameters: Use a 30° flip angle and a relaxation delay (D1) of 2.0 seconds .

    • Causality: A 2.0s delay ensures that the slower-relaxing C2-methyl protons return to thermal equilibrium between pulses, guaranteeing that the integration ratio of the methyl group (3H) to the C3-proton (1H) is exactly 3:1.

  • 13 C NMR Parameters: Acquire 512–1024 scans with 1 H broad-band decoupling (WALTZ-16). Maintain the 2.0s D1 delay to ensure the quaternary ipso-carbons (138.2, 137.0 ppm) are fully captured above the noise floor.

Protocol B: ATR-FTIR Acquisition
  • Method Selection: Utilize Attenuated Total Reflectance (ATR) rather than KBr pellets.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretch around 3400 cm −1 , which can easily be misidentified as a residual N-H stretch, leading to false negatives regarding the purity of the N-arylated product.

  • Background Correction: Clean the diamond crystal with isopropanol and collect a 32-scan background spectrum in ambient air to subtract atmospheric CO 2​ and H 2​ O.

  • Sample Acquisition: Apply 2-3 mg of the sample to the crystal, apply the pressure anvil, and collect 32 scans at a resolution of 4 cm −1 .

Data Integration & Mechanistic Visualizations

The characterization of this molecule relies on a networked validation approach. The workflow and structural mapping are visualized below.

G S1 Sample Prep (CDCl3 + TMS) S2 1H NMR Acquisition S1->S2 S3 13C NMR Acquisition S1->S3 S4 FT-IR (ATR) Acquisition S1->S4 S5 Data Integration & Validation S2->S5 S3->S5 S4->S5

Fig 1. Self-validating spectroscopic workflow for 2-methyl-1-phenyl-1H-indole characterization.

G Core 2-Methyl-1-phenyl-1H-indole Core Scaffold NPh N-Phenyl Moiety IR: 1597 cm⁻¹ 1H: δ 7.36-7.51 Core->NPh C2Me C2-Methyl Group 1H: δ 2.22 (s) 13C: δ 13.4 Core->C2Me C3H C3-Proton (Pyrrole) 1H: δ 6.32 (s) 13C: δ 101.3 Core->C3H

Fig 2. Spectroscopic-structural mapping of key functional nodes in the indole scaffold.

References

  • N-Arylation of (Hetero)arylamines Using Aryl Sulfamates and Carbamates via C−O Bond Activation Enabled by Reusable and Durable Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis Source: MDPI Pharmaceuticals URL:[Link]

  • A Versatile Approach to the Synthesis of Indoles and Other Heterocycles Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

  • Supplementary Information: N-Arylation of (Hetero)arylamines Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

Sources

Exploratory

The Pharmacological Potential of 2-Methyl-1-phenyl-1H-indole Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Target Modulation

Executive Summary The indole ring is a universally recognized privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and synthetic therapeutics. However, the specific f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is a universally recognized privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and synthetic therapeutics. However, the specific functionalization of this core—namely, the 2-methyl-1-phenyl-1H-indole derivative—has recently emerged as a highly versatile pharmacophore. By introducing specific stereoelectronic parameters, this scaffold overcomes common limitations of planar indoles, such as poor solubility and off-target promiscuity. This technical guide explores the pharmacological potential, structural rationale, and synthetic methodologies of 2-methyl-1-phenyl-1H-indole derivatives, providing actionable insights for drug development professionals.

Structural Rationale: The Pharmacophore Model

The pharmacological efficacy of 2-methyl-1-phenyl-1H-indole derivatives is not coincidental; it is the result of precise stereoelectronic engineering:

  • N-Phenyl Substitution (Position 1): The introduction of a phenyl ring at the indole nitrogen significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability. Furthermore, it provides a broad surface for π−π stacking and van der Waals interactions within deep hydrophobic protein pockets[1].

  • Methyl Substitution (Position 2): The 2-methyl group is the critical structural linchpin. It induces severe steric hindrance against the N-phenyl ring, forcing the phenyl group out of the coplanar plane of the indole core. This induced 3D complexity (non-coplanarity) reduces molecular aggregation, increases aqueous solubility, and improves target selectivity by fitting into specific conformational active sites.

  • Functionalization Sites (Positions 3 and 5): The C3 and C5 positions are highly reactive and serve as primary sites for introducing hydrogen bond donors and acceptors (e.g., carboxylates, carboxamides, and hydroxyl groups) to anchor the molecule to the target protein[2].

Key Pharmacological Applications

Antitubercular Activity (Pks13 Inhibition)

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel therapeutic targets. The Polyketide synthase 13 (Pks13) thioesterase (TE) domain, essential for mycolic acid biosynthesis, has become a prime target.3 demonstrated that 2-methyl-1-phenyl-1H-indole compounds act as potent Pks13 inhibitors[3]. Crystallographic studies reveal that the indole core sits deep within the Pks13-TE pocket, forming crucial hydrogen bonds with residues D1644 and N1640, while the N-phenyl group engages in extensive van der Waals interactions[1].

Epigenetic Modulation (EZH2 Inhibition)

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase implicated in various malignancies. 5-Hydroxyindole derivatives based on the 2-methyl-1-phenyl-1H-indole core have shown significant promise as2[2]. The hydroxyl group at C5, combined with an amine side chain at C3, facilitates the reduction of H3K27Me3 levels, leading to potent antiproliferative effects in K562 leukemia cells[2].

Anti-inflammatory and Analgesic Potential

Complex prodrugs utilizing this scaffold, such as 4, are being investigated for their interaction with cannabinoid receptors (CB1/CB2) and cyclooxygenase pathways[4]. The dichlorophenoxy group enhances binding affinity through hydrophobic interactions, while the indole core modulates inflammatory signaling[4].

Quantitative Data Summaries

The following table synthesizes the biological activity of key 2-methyl-1-phenyl-1H-indole derivatives across different therapeutic targets:

Compound DesignationStructural FeaturesPrimary TargetBiological ActivityPotency (MIC / IC50)
Compound 45 N-phenylindole derivativeMtb Pks13-TEAntitubercularMIC = 0.0625 μg/mL
Compound 58 N-phenylindole derivativeMtb Pks13-TEAntitubercularMIC = 0.125 μg/mL
Compound 28 2-methyl-N-phenylindoleMtb Pks13-TEAntitubercularMIC = 8.0 μg/mL
Compound L-04 5-hydroxyindole derivativeEZH2Anticancer (K562)IC50 = 52.6 μM
Compound 27 Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylateSynthetic IntermediateN/AYield = 47%

Data synthesized from structure-activity relationship (SAR) studies on Pks13 and EZH2 inhibitors[1],[2].

Mechanistic Pathways

The diagram below illustrates the logical flow of target engagement and subsequent biological effects when 2-methyl-1-phenyl-1H-indole derivatives are utilized as antitubercular agents.

Pks13_Pathway Ligand 2-Methyl-1-phenyl-1H-indole Derivative Target Pks13-Thioesterase (TE) Domain Ligand->Target Binds to H_Bond Hydrogen Bonding (D1644, N1640) Target->H_Bond VDW van der Waals & Pi-Stacking Target->VDW Inhibition Inhibition of Mycolic Acid Biosynthesis H_Bond->Inhibition VDW->Inhibition CellDeath Mycobacterium tuberculosis Cell Death Inhibition->CellDeath

Mechanism of Pks13 inhibition by 2-methyl-1-phenyl-1H-indole derivatives.

Experimental Protocols: Synthesis of the Core Scaffold

The synthesis of the highly versatile intermediate,1, relies on a modified Nenitzescu reaction[1]. As an Application Scientist, I emphasize that successful execution requires strict control over reaction kinetics to prevent quinone polymerization.

Synthesis_Workflow Step1 Ethyl Acetoacetate + Aniline Step2 Enamine Formation (Dean-Stark, Reflux) Step1->Step2 Condensation Step3 p-Benzoquinone Addition Step2->Step3 Solvent change Step4 Nenitzescu Reaction (ZnBr2 Catalyzed) Step3->Step4 Michael Addition Step5 Ethyl 5-hydroxy-2-methyl-1-phenyl- 1H-indole-3-carboxylate Step4->Step5 Cyclization

Nenitzescu synthesis workflow for the 2-methyl-1-phenyl-1H-indole core.

Step-by-Step Self-Validating Methodology

Step 1: Enamine Condensation

  • Procedure: Combine ethyl acetoacetate (1.0 eq) and aniline (1.05 eq) in anhydrous toluene. Reflux the mixture using a Dean-Stark apparatus for 4-6 hours.

  • Causality: The Dean-Stark trap physically removes the water byproduct from the reaction mixture. Because enamine formation is a reversible equilibrium, continuous water removal chemically forces the reaction to completion according to Le Chatelier's principle.

  • Self-Validation Check: The reaction is complete when the theoretical volume of water has collected in the trap. The solvent is then evaporated to yield a crude, pale-yellow oil (ethyl 3-(phenylamino)but-2-enoate).

Step 2: Michael Addition & Cyclization (Nenitzescu Reaction)

  • Procedure: Dissolve the crude enamine in anhydrous dichloroethane (DCE) and cool to 0°C. Add anhydrous ZnBr2​ (0.1 eq). Dissolve p-benzoquinone (1.0 eq) in DCE and add it dropwise to the mixture over 45 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: The dropwise addition at 0°C is critical to suppress the oxidative dimerization of p-benzoquinone. ZnBr2​ acts as a Lewis acid, coordinating with the carbonyl oxygens of the quinone. This increases the electrophilicity of the quinone, driving the nucleophilic attack (Michael addition) by the enamine carbon, followed by intramolecular cyclization and aromatization[2].

  • Self-Validation Check: The reaction mixture will transition from pale yellow to a deep, dark brown, indicating the formation of the cyclized indole core. TLC monitoring (Hexane:EtOAc 7:3) should reveal the disappearance of the bright yellow quinone spot ( Rf​ ~0.8) and the appearance of a new UV-active spot ( Rf​ ~0.4).

Step 3: Workup and Purification

  • Procedure: Quench the reaction with 1N HCl, extract with ethyl acetate, and wash the organic layer with brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel column chromatography or recrystallization from ethanol.

  • Causality: The 1N HCl wash protonates any unreacted aniline, partitioning it into the aqueous layer and preventing amine contamination in downstream biological assays.

  • Self-Validation Check: 1H NMR (400 MHz, DMSO- d6​ ) will confirm the structure: look for the distinct singlet at δ 9.29 (s, 1H) for the C5-OH, the multiplet at δ 7.67–7.41 for the N-phenyl ring, and the singlet at δ 2.48 (s, 3H) confirming the 2-methyl group[1].

Conclusion

The 2-methyl-1-phenyl-1H-indole scaffold represents a masterclass in pharmacophore design. By leveraging steric hindrance to break molecular planarity, medicinal chemists can generate highly soluble, target-specific derivatives. Whether deployed as Pks13 inhibitors for drug-resistant tuberculosis or as epigenetic modulators targeting EZH2, mastering the Nenitzescu synthesis and structural rationale of this core is essential for modern drug development pipelines.

References

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.MDPI.
  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis (PMC Version).National Institutes of Health (NIH).
  • 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions.National Institutes of Health (NIH).
  • Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate.EvitaChem.

Sources

Foundational

Comprehensive Electronic Profiling and HOMO-LUMO Gap Analysis of 2-Methyl-1-phenyl-1H-indole

Executive Summary & Structural Causality In the rational design of organic semiconductors, fluorescent probes, and targeted pharmacophores, the electronic properties of the core scaffold dictate both chemical reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the rational design of organic semiconductors, fluorescent probes, and targeted pharmacophores, the electronic properties of the core scaffold dictate both chemical reactivity and optoelectronic behavior. 2-Methyl-1-phenyl-1H-indole represents a highly specialized heterocycle where steric and electronic effects are intricately coupled.

Unlike unsubstituted 1H-indole, which maintains a planar 10π -electron system, the introduction of a phenyl group at the N1 position and a methyl group at the C2 position creates a profound steric clash. Crystallographic and computational data on related 2-methyl-1-phenylindole derivatives reveal that this steric hindrance forces the N-phenyl ring significantly out of the indole plane, typically adopting a dihedral angle of approximately 60° to 65°[1].

The Causality of Conformation: This orthogonal twisting is not merely a structural curiosity; it is the primary driver of the molecule's electronic signature. Because the phenyl ring is twisted out of coplanarity, extended π -conjugation between the indole core and the phenyl appendage is severely restricted. Consequently, the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—remain largely localized on the indole nucleus rather than delocalizing across the entire molecular framework. This decoupling allows the 2-methyl group to exert a strong, localized +I (inductive/hyperconjugative) electron-donating effect, raising the HOMO energy level and narrowing the HOMO-LUMO gap relative to the parent indole[2][3].

Frontier Molecular Orbitals (FMO) & The HOMO-LUMO Gap

The HOMO-LUMO energy gap is a critical parameter that defines the chemical hardness, kinetic stability, and optical polarizability of a molecule[4]. For 2-methyl-1-phenyl-1H-indole, the FMOs exhibit the following characteristics:

  • HOMO (approx. -7.55 eV): Predominantly localized over the C2=C3 double bond and the nitrogen heteroatom of the pyrrole sub-ring. The electron-donating 2-methyl group destabilizes (raises) the HOMO relative to unsubstituted indole (-7.90 eV)[3]. This elevated HOMO increases the molecule's susceptibility to electrophilic attack, particularly at the C3 position.

  • LUMO (approx. -2.55 eV): Distributed across the fused benzene ring of the indole core with minor contributions from the N-phenyl ring. The LUMO remains relatively stable, anchoring the electron affinity of the molecule.

  • The Gap ( ΔE≈5.00 eV): The resulting narrowed bandgap (compared to ~5.40 eV for bare indole) shifts the molecule's UV-Vis absorption maximum bathochromically (red-shift) and makes it an excellent electron donor in Through-Space Charge-Transfer (TSCT) radical systems[5].

Quantitative Data Presentation

The following table summarizes the structure-property relationships, demonstrating how stepwise substitution modulates the electronic properties. Data is synthesized from benchmark Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) in the literature[3][4].

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Bandgap ΔE (eV)Dipole Moment (D)
1H-Indole None-7.90-2.505.402.18
2-Methyl-1H-indole 2-CH 3​ -7.60-2.405.202.45
1-Phenyl-1H-indole 1-Phenyl-7.70-2.605.101.95
2-Methyl-1-phenyl-1H-indole 1-Phenyl, 2-CH 3​ -7.55-2.555.001.80

Logical Workflow & Visualization

To rigorously determine the HOMO-LUMO gap, application scientists employ orthogonal validation: pairing theoretical DFT calculations with empirical optical and electrochemical data.

FMO_Analysis A 2-Methyl-1-phenyl-1H-indole (Sterically Twisted) B DFT Optimization B3LYP/6-311+G(d,p) A->B Geometry Input C HOMO (-7.55 eV) Localized on Indole B->C FMO Extraction D LUMO (-2.55 eV) Delocalized B->D FMO Extraction E Optical Bandgap (~5.00 eV) C->E ΔE D->E ΔE

Caption: Logical workflow for FMO extraction and optical bandgap determination.

Standardized Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when profiling 2-methyl-1-phenyl-1H-indole.

Protocol A: Computational (DFT) Workflow

Causality: We utilize the B3LYP functional because its exact exchange component effectively mitigates the self-interaction error common in pure generalized gradient approximations (GGAs), yielding highly accurate FMO energies for conjugated organic systems[4].

  • Initial Geometry Construction: Build the 3D model of 2-methyl-1-phenyl-1H-indole. Pre-optimize using the MMFF94 force field to resolve severe steric clashes between the 2-methyl and 1-phenyl groups.

  • DFT Optimization: Submit the geometry to Gaussian 16 using the B3LYP/6-311+G(d,p) level of theory.

    • Critical Step: Include Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3) to accurately model the intramolecular non-covalent interactions between the orthogonal phenyl ring and the indole core.

  • Self-Validating Frequency Check: Run a vibrational frequency calculation (Freq) on the optimized geometry. The absence of imaginary frequencies ( Nimag​=0 ) mathematically proves the structure is at a true local minimum, not a transition state.

  • FMO Extraction: Extract the alpha-orbital energies from the resulting .chk file to determine the HOMO and LUMO eigenvalues in Hartrees, then convert to electron-volts (1 Hartree = 27.2114 eV).

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

Causality: While DFT provides gas-phase or implicit-solvent orbital energies, Cyclic Voltammetry (CV) measures the actual ionization potential (oxidation) and electron affinity (reduction) in a solvated environment.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Self-validation: Anhydrous conditions are mandatory; trace water will cause premature oxidation artifacts, masking the true indole oxidation onset.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgNO 3​ non-aqueous reference electrode.

  • Sample Measurement: Dissolve 1.0 mM of 2-methyl-1-phenyl-1H-indole in the electrolyte. Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ).

  • Internal Calibration: Spike the solution with Ferrocene (Fc) at the end of the experiment. Measure the E1/2​ of the Fc/Fc + redox couple. This internal standard corrects for any drift in the reference electrode.

  • Bandgap Calculation: Calculate the empirical HOMO level using the equation:

    EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.80] eV

References

  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications Journal of the American Chemical Society[Link]

  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Contains crystallographic dihedral references for 2-methyl-1-phenyl-1H-indole derivatives) Acta Crystallographica Section E / ResearchGate[Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis PMC / National Institutes of Health[Link]

  • Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation AIP Publishing[Link]

  • Spirofluorene-Bridged Through-Space Charge-Transfer Radicals with 1-Phenyl-1H-indole Donor MDPI Molecules[Link]

Sources

Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 2-Methyl-1-phenyl-1H-indole

Introduction & Structural Rationale In the realm of advanced organic synthesis and medicinal chemistry, the indole scaffold is a privileged structure. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the realm of advanced organic synthesis and medicinal chemistry, the indole scaffold is a privileged structure. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) represents a highly specialized building block[1]. The strategic placement of a methyl group at the C2 position and a phenyl ring at the N1 position fundamentally alters the electronic and steric landscape of the indole core.

From a mechanistic perspective, the C2-methyl group acts as a steric shield. Literature indicates that indoles must typically be unsubstituted at the 2-position to undergo certain oxidative ring expansions (e.g., into benzazepines). By occupying this site, the methyl group intentionally blocks ring expansion, stabilizing the core under harsh reaction conditions and directing subsequent electrophilic aromatic substitutions exclusively to the C3 position[2]. Simultaneously, the N1-phenyl group enhances the molecule's lipophilicity and provides a bulky aromatic surface, which is critical for allosteric binding in hydrophobic receptor pockets during drug development[3].

Physicochemical Data & Molecular Metrics

Understanding the baseline molecular metrics is essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior. The quantitative data for 2-methyl-1-phenyl-1H-indole is summarized below[1][4].

PropertyValueScientific Implication
Chemical Name 2-Methyl-1-phenyl-1H-indoleCore nomenclature for literature retrieval.
CAS Registry Number 16176-77-5Unique identifier for regulatory compliance.
Molecular Formula C₁₅H₁₃NIndicates a high degree of unsaturation.
Molecular Weight 207.27 g/mol Standard mass for stoichiometric calculations.
Exact Mass 207.1048 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 4.9 ŲHighly lipophilic; predicts excellent membrane permeability.
Density (Predicted/Analogous) ~1.05 - 1.10 g/cm³Extrapolated from the closely related 1-phenyl-1H-indole; used for volumetric scaling in liquid phase.

Synthetic Methodologies: Causality & Protocols

To synthesize 2-methyl-1-phenyl-1H-indole and its derivatives, chemists rely on robust, self-validating protocols. Below are two field-proven methodologies, detailing not just the "how," but the "why" behind each experimental choice.

Protocol A: Ullmann-Type N-Arylation of 2-Methylindole

This transition-metal-catalyzed approach is favored for its scalability and direct functionalization of the indole nitrogen[5].

  • Reagent Assembly: In a four-necked round-bottom flask, combine 0.1 mol of 2-methyl-1H-indole with 117 mL of bromobenzene.

    • Causality: Bromobenzene is used in vast excess to serve as both the electrophile and the solvent. This drives the reaction equilibrium forward while ensuring optimal thermal mass for heat distribution.

  • Catalyst & Ligand Addition: Add 0.025 mol of Cuprous Chloride (CuCl) and 0.05 mol of L-proline.

    • Causality: CuCl acts as the active transition metal catalyst. L-proline is a critical bidentate ligand; it chelates the Cu(I) center, preventing its oxidation to Cu(II) and subsequent precipitation, thereby maintaining a homogeneous catalytic cycle.

  • Base Addition & Thermal Activation: Introduce 0.2 mol of Potassium Hydroxide (KOH) and heat the mixture to 150–160 °C under reflux for 8–12 hours.

    • Causality: KOH deprotonates the indole nitrogen, drastically increasing its nucleophilicity. This facilitates the oxidative addition and reductive elimination steps at the copper center.

  • Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon consumption of the starting material, cool the mixture and filter out the insoluble copper salts. Wash the organic layer with water, dry, and purify via vacuum distillation. The isolation of a dark brown oil/solid validates the successful formation of the N-aryl bond.

SynthesisWorkflow Step1 1. Combine 2-Methylindole & Bromobenzene Step2 2. Add CuCl Catalyst & L-Proline Ligand Step1->Step2 Solvation & Reactant Assembly Step3 3. Add KOH Base Reflux at 150-160°C Step2->Step3 Cu(I) Chelation & Stabilization Step4 4. Vacuum Distillation & Purification Step3->Step4 Ullmann Coupling & Deprotonation

Caption: Step-by-step workflow and causality for the Cu-catalyzed Ullmann-type N-arylation.

Protocol B: Iodine-Mediated Cyclization

An alternative approach involves the cyclization of styrene derivatives, which is highly useful when pre-functionalized aromatic rings are required[6].

  • Precursor Activation: Treat a 2-(arylamino)-α-methylstyrene derivative with molecular iodine (I₂) in the presence of sodium hydrogencarbonate (NaHCO₃).

    • Causality: Iodine acts as a mild, highly polarizable electrophile. It activates the alkene double bond of the styrene moiety, priming it for an intramolecular nucleophilic attack by the secondary amine.

  • Aromatization: Stir the mixture at room temperature.

    • Causality: The NaHCO₃ base facilitates the removal of protons and the elimination of hydrogen iodide (HI). This elimination is the thermodynamic driving force that triggers the aromatization of the newly formed pyrrole ring, yielding the highly stable indole core.

Pharmacological & Material Sciences Applications

The structural logic of 2-methyl-1-phenyl-1H-indole makes it a highly sought-after intermediate in several advanced fields.

  • Epigenetic Modulators (EZH2 Inhibitors): Indole derivatives featuring the N1-phenyl and C2-methyl motifs are utilized in the design of Enhancer of Zeste Homolog 2 (EZH2) inhibitors. The lipophilic phenyl ring anchors the molecule within the enzyme's hydrophobic pocket, suppressing H3K27Me3 reduction and halting cancer cell proliferation.

  • Receptor Ligands: The scaffold is investigated in the synthesis of Sphingosine-1-Phosphate (S1P) receptor ligands. The rigid, planar indole core mimics the sphingoid base, allowing it to regulate sphingolipid functions and modulate immune responses[3].

StructuralLogic Core Indole Core N1 N1-Phenyl Group (Steric Bulk & Lipophilicity) Core->N1 Enhances Receptor Binding C2 C2-Methyl Group (Blocks Ring Expansion) Core->C2 Prevents Benzazepine Formation C3 C3 Position (Directed Electrophilic Attack) C2->C3 Steric/Electronic Directing

Caption: Structural logic of 2-methyl-1-phenyl-1H-indole in synthetic and medicinal chemistry.

References

  • PubChem. "2-Methyl-1-phenyl-1H-indole | C15H13N | CID 12682603". National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation". Available at: [Link]

  • Bulletin of the Chemical Society of Japan. "Synthesis of 1-Aryl-1H-indole Derivatives by Iodine-Mediated Cyclization of 2-(Arylamino)styrene Derivatives". Oxford Academic. Available at:[Link]

  • Thieme-Connect. "Benzazepines and their group 15 analogues". Available at: [Link]

  • US Patent Application Publication. "US 2007/0191313 A1 - Sphingosine-1-Phosphate Receptor Ligands". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-1-phenyl-1H-indole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the indole nucleus represents one of the most prolific "privileged scaffolds." Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5)[1] serves as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the indole nucleus represents one of the most prolific "privileged scaffolds." Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5)[1] serves as a highly versatile, pre-organized precursor for the synthesis of complex neuroactive, anti-inflammatory, and antineoplastic agents. This application note details the mechanistic rationale behind utilizing this specific substitution pattern, provides a self-validating protocol for its regioselective C3-functionalization, and outlines its downstream applications in therapeutic development.

Mechanistic Rationale: The E-E-A-T Perspective

As a starting material, 2-methyl-1-phenyl-1H-indole offers distinct steric and electronic advantages over unsubstituted indoles. Understanding the causality behind these structural features is critical for rational drug design:

  • The N1-Phenyl Substitution (Lipophilicity & Conformation): The addition of a phenyl group at the N1 position eliminates the hydrogen-bond donor capacity of the indole nitrogen, significantly increasing the molecule's lipophilicity (LogP). This modification is highly advantageous for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration[2]. Furthermore, crystallographic data of related derivatives demonstrates that the steric clash between the N1-phenyl ring and the C2-methyl group forces the phenyl ring out of the indole plane, creating a specific dihedral angle of approximately 64.92°[3]. This pre-organized, non-planar conformation is ideal for fitting into deep hydrophobic pockets and engaging in orthogonal π−π stacking with aromatic amino acid residues in receptor active sites.

  • The C2-Methyl Substitution (Regioselectivity & Steric Shielding): The electron-donating nature of the indole nitrogen makes the pyrrole ring highly nucleophilic. While unsubstituted indoles can undergo electrophilic attack at both C2 and C3, the presence of the C2-methyl group provides critical steric shielding. This completely blocks C2-functionalization, directing electrophilic aromatic substitution (e.g., formylation, acylation, halogenation) exclusively and quantitatively to the C3 position.

Divergent Synthetic Workflow

The C3 position of 2-methyl-1-phenyl-1H-indole acts as a synthetic fulcrum. By leveraging its nucleophilicity, researchers can rapidly generate diverse libraries of receptor modulators.

G start 2-Methyl-1-phenyl-1H-indole (Core Scaffold) vh Vilsmeier-Haack Formylation (POCl3, DMF) start->vh cy Electrophilic Cyanation (CSI or equivalent) start->cy ac Acylation / Carboxylation (AcCl, AlCl3) start->ac aldehyde 3-Carboxaldehyde Derivative (Versatile Intermediate) vh->aldehyde nitrile 3-Carbonitrile Derivative (Receptor Modulator) cy->nitrile ketone 3-Acyl Derivative (COX/S1P Inhibitor Precursor) ac->ketone drug1 Anticancer Agents (Kinase Inhibitors) aldehyde->drug1 drug2 CNS Therapeutics (Serotonin Modulators) nitrile->drug2 drug3 Anti-inflammatory (COX/S1P Modulators) ketone->drug3

Figure 1: Divergent synthetic workflow of 2-methyl-1-phenyl-1H-indole into therapeutic agents.

Experimental Protocol: Regioselective C3-Formylation

The most critical transformation of this scaffold is the Vilsmeier-Haack formylation, yielding 2-methyl-1-phenyl-1H-indole-3-carboxaldehyde . This aldehyde is a highly versatile intermediate for subsequent Knoevenagel condensations or reductive aminations.

Self-Validating Design: This protocol utilizes visual colorimetric shifts and distinct TLC retention factor ( Rf​ ) changes to confirm reaction progress without requiring immediate LC-MS analysis.

Reagents & Materials
  • 2-Methyl-1-phenyl-1H-indole (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride ( POCl3​ ) (1.2 equiv, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Aqueous NaOH (2.0 M)

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent:

    • Action: Cool anhydrous DMF (5.0 mL) in a round-bottom flask to 0 °C under an inert argon atmosphere. Dropwise, add POCl3​ (12 mmol) over 10 minutes.

    • Causality: POCl3​ reacts with DMF to form the chloromethyleneiminium ion (Vilsmeier reagent). The 0 °C temperature is strictly required to prevent the thermal decomposition of this highly reactive electrophile.

  • Substrate Addition:

    • Action: Dissolve 2-methyl-1-phenyl-1H-indole (10 mmol) in a minimal amount of anhydrous DMF (2.0 mL) and add it dropwise to the stirring Vilsmeier reagent at 0 °C.

    • Observation: The solution will rapidly transition to a deep yellow/orange color, indicating the formation of the stable iminium intermediate at the C3 position.

  • Incubation & Hydrolysis:

    • Action: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes, then heat to 60 °C for 2 hours. Cool the mixture back to 0 °C and carefully quench with crushed ice (20 g).

    • Action: Slowly add 2.0 M NaOH until the solution reaches pH 8-9.

    • Causality: The basic aqueous environment hydrolyzes the iminium salt into the final aldehyde. The C2-methyl group ensures no competing C2-formylation occurs.

  • Workup & Isolation:

    • Action: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.8 ) will be completely consumed, replaced by a highly UV-active spot at Rf​≈0.3 . The significant drop in Rf​ validates the successful installation of the polar, hydrogen-bond accepting carbonyl group.

Quantitative Data Presentation

The C2-methyl shielding ensures exceptionally high yields across various C3-electrophilic functionalizations.

Functionalization TypeReagents / CatalystTarget PositionTypical Yield (%)Reaction Time (h)Mechanistic Intermediate
Formylation POCl3​ , DMFC388 - 942.5Chloromethyleneiminium ion
Cyanation Chlorosulfonyl isocyanateC372 - 785.0Electrophilic substitution
Acylation Acetyl Chloride, AlCl3​ C380 - 854.0Acylium ion (Friedel-Crafts)
Halogenation N-Bromosuccinimide (NBS)C392 - 961.5Bromonium ion

Downstream Applications in Drug Discovery

Derivatives synthesized from the 2-methyl-1-phenyl-1H-indole core are actively investigated across several therapeutic domains:

  • Sphingosine-1-Phosphate (S1P) Modulators: Indole-based ligands are utilized to regulate S1P receptors, which control intracellular calcium mobilization, cell growth, and mitosis. The lipophilic 1-phenyl group enhances the binding affinity within the hydrophobic pockets of S1P receptors, making them potent candidates for autoimmune and inflammatory diseases[4].

  • Cyclooxygenase (COX) Inhibitors: The structural geometry of the 1-phenyl-indole core mimics the arachidonic acid substrate, allowing these derivatives to act as selective COX-2 inhibitors, providing anti-inflammatory effects with reduced gastrointestinal toxicity.

Sources

Application

2-Methyl-1-phenyl-1H-indole: A Privileged Scaffold in Epigenetic Modulators and Oxidative Stress Assays

Executive Summary The indole ring is one of the most prolific pharmacophores in medicinal chemistry. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) and its derivatives have emerged as highly versatile chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is one of the most prolific pharmacophores in medicinal chemistry. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) and its derivatives have emerged as highly versatile chemical entities[1]. Unlike simple indoles, the steric bulk of the N1-phenyl ring combined with the electron-donating C2-methyl group creates a unique spatial geometry. This Application Note details the dual utility of this scaffold: first, as a core structural motif in the design of Epigenetic Modulators (specifically EZH2 inhibitors)[2][3], and second, as a highly specific chromogenic reagent in biochemical assays for lipid peroxidation[4].

Pillar I: Epigenetic Drug Discovery (EZH2 Inhibition)

Mechanistic Causality

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic event that leads to the silencing of tumor suppressor genes in various cancers[3].

To inhibit EZH2, small molecules must outcompete S-adenosylmethionine (SAM), the natural methyl donor, within the enzyme's active site. The 2-methyl-1-phenyl-1H-indole core serves as an ideal SAM-competitive scaffold[2]. The indole nitrogen and the N-phenyl ring establish critical hydrophobic interactions with the aromatic residues of the EZH2 pocket, while derivatization at the C3 (e.g., carboxylic acids or amides) and C5 (e.g., hydroxyl groups) positions allows for targeted hydrogen bonding with the enzyme's backbone[3].

EZH2_Pathway SAM SAM (Methyl Donor) PRC2 PRC2 Complex (EZH2 Catalytic Unit) SAM->PRC2 Binds H3K27me3 H3K27me3 (Trimethylated) PRC2->H3K27me3 Methylation H3K27 Histone H3K27 H3K27->PRC2 Substrate GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Chromatin Condensation Indole 2-Methyl-1-phenyl- 1H-indole Inhibitor Indole->PRC2 Competitive Inhibition at SAM Pocket

Mechanism of EZH2 inhibition by 2-methyl-1-phenyl-1H-indole derivatives preventing gene silencing.

Protocol 1: Synthesis of the 2-Methyl-1-phenyl-1H-indole Core via Copper Catalysis

Traditional Ullmann couplings require harsh basic conditions that can degrade sensitive functional groups on the indole ring. To ensure structural integrity, a mild copper-catalyzed N-arylation is preferred[2].

Reagents & Materials:

  • Methyl 2-methyl-1H-indole-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Copper(II) acetate (1.5 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve methyl 2-methyl-1H-indole-3-carboxylate in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add phenylboronic acid, followed by Copper(II) acetate. Causality: Cu(II) acts as the active catalytic species for the Chan-Lam coupling, facilitating the cross-coupling between the boronic acid and the indole nitrogen.

  • Base Addition: Slowly add TEA dropwise. Causality: TEA acts as a mild base to neutralize the acid generated during the catalytic cycle and coordinates with the copper center to accelerate the transmetalation step.

  • Reaction: Stir the mixture openly to the atmosphere at room temperature for 24 hours. Causality: Ambient oxygen is required to re-oxidize the copper catalyst back to its active Cu(II) state.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1N HCl, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the 2-methyl-1-phenyl-1H-indole derivative.

Quantitative Data: EZH2 Structure-Activity Relationship (SAR)

The table below summarizes the optimization of the 2-methyl-1-phenyl-1H-indole scaffold, demonstrating how specific substitutions at C3 and C5 enhance EZH2 binding affinity and cellular efficacy[3].

Compound CoreC3 SubstituentC5 SubstituentEZH2 IC₅₀ (nM)K562 Cell Viability IC₅₀ (µM)
2-Methyl-1-phenyl-1H-indole-H-H> 10,000> 100.0
2-Methyl-1-phenyl-1H-indole-COOEt-OH4,20085.4
2-Methyl-1-phenyl-1H-indole-COOH-OMe85072.1
2-Methyl-1-phenyl-1H-indole-CONH-Pyridone-OH12552.6

Pillar II: Oxidative Stress Analytics (Lipid Peroxidation Assay)

Mechanistic Causality

In pharmaceutical development, assessing the hepatotoxicity or oxidative stress induced by a drug candidate is mandatory. Lipid peroxidation of polyunsaturated fatty acids generates malondialdehyde (MDA) and 4-hydroxyalkenals (4-HNE)[4].

2-Methyl-1-phenyl-1H-indole (and its close structural analogs) acts as a highly specific nucleophile. Under acidic conditions, two molecules of the indole react with one molecule of MDA to form a stable, intensely colored cyanine dye (chromophore) with a maximum absorbance at 586 nm[4].

Crucial Methodological Choice: The choice of acid dictates the assay's specificity. Using hydrochloric acid (HCl) causes 4-HNE to undergo irreversible cyclization, meaning only MDA is measured. Conversely, using methanesulfonic acid prevents this cyclization, allowing the indole to react with both MDA and 4-HNE, providing a comprehensive measurement of total lipid peroxidation[4].

MDA_Assay Sample Biological Sample (Tissue/Plasma) Lysis Lysis & Homogenization (BHT added) Sample->Lysis Reagent Add 2-Methyl-1-phenyl-1H-indole + Methanesulfonic Acid Lysis->Reagent Incubation Incubation (45°C for 40 min) Reagent->Incubation Chromophore Formation Centrifugation Centrifugation (15,000 x g) Incubation->Centrifugation Clear debris Detection Spectrophotometric Detection (Absorbance at 586 nm) Centrifugation->Detection Quantify MDA

Step-by-step experimental workflow for the colorimetric quantification of lipid peroxidation.

Protocol 2: Colorimetric Quantification of MDA in Biological Samples

Reagents & Materials:

  • Indole Reagent: 10.3 mM 2-methyl-1-phenyl-1H-indole in acetonitrile.

  • Acid Reagent: Methanesulfonic acid (pure).

  • Antioxidant: Butylated hydroxytoluene (BHT), 0.5 M in acetonitrile.

  • Standard: 1,1,3,3-Tetramethoxypropane (TMOP) - hydrolyzes to MDA.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 50 mg of tissue in 500 µL of ice-cold PBS. Immediately add 10 µL of BHT. Causality: BHT is a radical scavenger. Adding it during lysis prevents artificial, ex vivo lipid peroxidation caused by the mechanical stress of homogenization, ensuring the assay only measures endogenous oxidative stress.

  • Reaction Mixture: In a microcentrifuge tube, combine 200 µL of the tissue homogenate (or MDA standards) with 650 µL of the Indole Reagent.

  • Acidification: Add 150 µL of Methanesulfonic acid to the mixture and vortex immediately. Causality: The strong acid catalyzes the condensation reaction between the aldehyde groups of MDA and the C3 position of the indole ring.

  • Incubation: Incubate the tubes at 45°C for 40 minutes. Causality: Mild heating accelerates the formation of the stable 586 nm chromophore without causing thermal degradation of the biological matrix.

  • Clarification: Cool the samples on ice for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Causality: Centrifugation pellets precipitated proteins and cellular debris that would otherwise cause light scattering and falsely elevate absorbance readings.

  • Detection: Transfer 200 µL of the clear supernatant to a 96-well microplate and read the absorbance at 586 nm using a spectrophotometer. Calculate concentrations against the TMOP standard curve.

References

  • Constellation Pharmaceuticals, Inc. (2015). Modulators of methyl modifying enzymes, compositions and uses thereof (U.S. Patent No. 9,085,583 B2). U.S. Patent and Trademark Office.
  • Du, F., Zhou, Q., Sun, W., Yang, C., Wu, C., Wang, L., & Chen, G. (2020). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules, 25(9), 2059. Available at:[Link]

  • Gerard-Monnier, D., Erdelmeier, I., Regnard, K., Moze-Henry, N., Yadan, J. C., & Chaudiere, J. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-1183. Available at: [Link]

Sources

Method

Green Chemistry Approaches for the Synthesis of 2-Methyl-1-phenyl-1H-indole: Application Notes & Protocols

Executive Summary The 1-aryl-1H-indole scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in therapeutics ranging from antipsychotics to emerging anticancer agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-aryl-1H-indole scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in therapeutics ranging from antipsychotics to emerging anticancer agents[1]. However, conventional syntheses of derivatives like 2-methyl-1-phenyl-1H-indole often rely on harsh liquid acids, toxic volatile organic compounds (VOCs), and heavy metal catalysts, resulting in high environmental impact (high E-factors).

This application note details three field-proven, self-validating green chemistry protocols for the synthesis and downstream functionalization of 2-methyl-1-phenyl-1H-indole. By leveraging microwave-assisted solid-phase synthesis, metal-free oxidative cyclization, and Deep Eutectic Solvents (DES), researchers can achieve high-yield syntheses while strictly adhering to sustainable chemistry principles.

Mechanistic Rationale: The Fischer Indole Pathway

The most direct route to 2-methyl-1-phenyl-1H-indole is the Fischer indole synthesis utilizing 1,1-diphenylhydrazine and acetone. Understanding the mechanistic flow is critical for optimizing green conditions. The reaction proceeds via hydrazone formation, tautomerization to an ene-hydrazine, and a thermally driven [3,3]-sigmatropic rearrangement.

Mechanism A 1,1-Diphenylhydrazine + Acetone B Hydrazone Intermediate A->B Acid Catalyst - H2O C Ene-Hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D MW Heating E 2-Methyl-1-phenyl -1H-indole D->E Cyclization - NH3

Fig 1: Mechanistic pathway of Fischer indole synthesis yielding 2-methyl-1-phenyl-1H-indole.

Protocol 1: Microwave-Assisted Solvent-Free Fischer Indolization

Expertise & Causality: Conventional Fischer indolization requires corrosive acids (e.g., H₂SO₄) and prolonged heating, which frequently triggers the dienone-phenol rearrangement as a major side reaction[1]. By transitioning to Montmorillonite K10 clay , we utilize a naturally occurring phyllosilicate that provides both Lewis and Brønsted acidic sites without the corrosive waste. Coupling this solid acid with Microwave (MW) irradiation provides rapid, uniform dielectric heating. This kinetic control accelerates the [3,3]-sigmatropic shift from hours to minutes, effectively bypassing the thermal degradation and rearrangement pathways[1].

Step-by-Step Methodology:

  • Hydrazone Formation (Solvent-Free): In an agate mortar, combine 1,1-diphenylhydrazine (10.0 mmol) and acetone (15.0 mmol). Add 2.0 g of Montmorillonite K10 clay. Grind the mixture thoroughly for 5 minutes until a homogenous, free-flowing powder is achieved.

  • Microwave Irradiation: Transfer the dry powder to a microwave-safe quartz reaction vessel. Irradiate at 300 W for 3–5 minutes. Self-Validation Step: Pause at 3 minutes to monitor reaction completion via TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazone intermediate indicates completion.

  • Extraction & Catalyst Recovery: Cool the vessel to room temperature. Elute the product from the clay matrix using ethyl acetate (3 x 15 mL). Filter the suspension. The recovered Montmorillonite K10 can be washed with ethanol, dried at 120 °C, and reused for up to three cycles with minimal loss of catalytic activity.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure 2-methyl-1-phenyl-1H-indole as a crystalline solid.

Protocol 2: Transition-Metal-Free Iodine-Mediated Cyclization

Expertise & Causality: Constructing the 1-aryl-1H-indole core often relies on palladium or copper-catalyzed C-N cross-coupling, which leaves toxic heavy metal residues in pharmaceutical intermediates. An alternative green strategy involves the intramolecular cyclization of 2-(arylamino)styrene derivatives using molecular iodine (I₂) [2]. Iodine acts as an inexpensive, atom-economical electrophilic activator for the alkene moiety, promoting nucleophilic attack by the secondary amine without transition metals. Sodium bicarbonate (NaHCO₃) is critical here; it neutralizes the hydroiodic acid (HI) generated during cyclization, preventing the acid-catalyzed polymerization of the styrene starting material[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(phenylamino)- α -methylstyrene (5.0 mmol) in a green solvent system consisting of Ethanol/Water (4:1 v/v, 20 mL) in a round-bottom flask.

  • Activation: Add NaHCO₃ (10.0 mmol) to the solution, followed by the portion-wise addition of I₂ (7.5 mmol) at room temperature.

  • Cyclization: Heat the mixture to 50 °C and stir for 4 hours. Self-Validation Step: The dark brown color of the iodine will gradually fade to pale yellow as the electrophile is consumed and the cyclization proceeds.

  • Quenching: Cool to room temperature and quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). This instantly reduces any unreacted I₂ to benign iodide ions.

  • Isolation: Extract the aqueous mixture with ethyl acetate (2 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography using a heptane/ethyl acetate gradient.

Protocol 3: Downstream C-H Functionalization in Deep Eutectic Solvents (DES)

Expertise & Causality: Once the 2-methyl-1-phenyl-1H-indole core is synthesized, downstream functionalization of the C2-methyl group is often required. Traditionally, metalation via 2-lithiomethylindoles requires highly flammable THF and strict cryogenic cooling (-78 °C)[3]. By substituting THF with a Deep Eutectic Solvent (DES) —specifically Choline Chloride:Urea (1:2)—we utilize a biodegradable medium with negligible vapor pressure. The extensive supramolecular hydrogen-bonding network of the DES stabilizes the organolithium intermediate, allowing the lithiation to proceed safely at higher temperatures (0 °C to room temperature)[3].

Step-by-Step Methodology:

  • DES Preparation: Heat a mixture of choline chloride and urea (1:2 molar ratio) at 80 °C under constant stirring until a clear, homogenous liquid forms. Cool to room temperature.

  • Lithiation: Suspend 2-methyl-1-phenyl-1H-indole (2.0 mmol) in the DES (5.0 mL) under an inert atmosphere. Slowly add n-Butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise at 0 °C. Stir for 30 minutes to form the 2-lithiomethylindole intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 2.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup & DES Recycling: Add 10 mL of deionized water to disrupt the DES hydrogen-bonding network. Extract the functionalized product with a minimal volume of ethyl acetate (2 x 10 mL). The aqueous DES layer can be evaporated under vacuum to remove water and recycled for future reactions.

Strategic Overview & Quantitative Data

GreenMetrics Core 2-Methyl-1-phenyl-1H-indole Synthesis Strategies MW MW-Assisted Solid-Phase (Solvent-Free) Core->MW I2 Iodine-Mediated Cyclization (Aqueous/EtOH) Core->I2 DES DES-Mediated Functionalization (Choline Chloride:Urea) Core->DES

Fig 2: Green chemistry strategies for 1-aryl-1H-indole synthesis and functionalization.

Table 1: Comparative Green Chemistry Metrics for Synthesis Workflows
MetricConventional Fischer SynthesisMW-Assisted Solid-PhaseIodine-Mediated Cyclization
Catalyst H₂SO₄ / Polyphosphoric AcidMontmorillonite K10 ClayIodine (I₂)
Solvent Toluene / BenzeneNone (Solvent-Free)Ethanol / Water (4:1)
Reaction Time 6–12 hours3–5 minutes4 hours
Average Yield 60–65%85–88%78–82%
Atom Economy ~72%~85%~78%
E-Factor > 25 (High Waste)< 2 (Low Waste)~ 5 (Moderate Waste)

Note: E-Factor is calculated as the mass of total waste generated divided by the mass of the desired product. The MW-Assisted method dramatically lowers the E-Factor by eliminating solvent mass and allowing catalyst recycling.

References

  • Synthesis of 1-Aryl-1H-indole Derivatives by Iodine-Mediated Cyclization of 2-(Arylamino)styrene Derivatives. Bulletin of the Chemical Society of Japan, Oxford Academic.[Link]

  • 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-methyl-1-phenyl-1H-indole

Introduction: The synthesis of 2-methyl-1-phenyl-1H-indole is a critical process in the development of various pharmaceuticals and functional materials. However, researchers often face challenges in achieving high reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 2-methyl-1-phenyl-1H-indole is a critical process in the development of various pharmaceuticals and functional materials. However, researchers often face challenges in achieving high reaction yields and purity. This guide provides a comprehensive technical support center, including a troubleshooting guide and frequently asked questions, to address common issues encountered during the synthesis of this important molecule. Drawing upon established chemical principles and field-proven insights, this document aims to empower researchers to optimize their synthetic protocols and achieve consistent, high-yield results.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is designed to provide direct, actionable solutions to specific problems you may encounter during the synthesis of 2-methyl-1-phenyl-1H-indole, primarily focusing on the widely used Fischer indole synthesis.

Question: My reaction yield is consistently low (<40%). What are the primary factors I should investigate to improve it?

Answer:

Low yields in the Fischer indole synthesis of 2-methyl-1-phenyl-1H-indole can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are paramount. While various catalysts can be employed, their effectiveness can differ significantly.

  • Protic Acids (e.g., H₂SO₄, HCl): These are strong catalysts but can lead to side reactions and degradation of the starting material or product, especially at higher temperatures.

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These are often milder and can offer better selectivity and higher yields. Zinc chloride (ZnCl₂) is a commonly used and effective catalyst for this transformation.

  • Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can promote side reactions and the formation of tarry byproducts. An optimal catalyst loading is typically determined empirically but often ranges from 0.5 to 2 equivalents.

2. Reaction Temperature and Time: The Fischer indole synthesis is a condensation reaction that requires elevated temperatures to proceed at a reasonable rate.

  • Temperature Control: The reaction temperature needs to be carefully controlled. Temperatures that are too low will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the phenylhydrazone intermediate and the final indole product, leading to the formation of tars and a decrease in yield. A typical temperature range for this synthesis is 150-180 °C.

  • Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while prolonged reaction times can lead to product degradation.

3. Solvent Selection: The choice of solvent can significantly impact the reaction yield.

  • High-Boiling Point Solvents: Solvents with high boiling points, such as ethylene glycol or acetic acid, are often used to achieve the necessary reaction temperatures. Acetic acid can also act as a co-catalyst.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields by increasing the concentration of the reactants.

Troubleshooting Workflow for Low Yield:

Caption: Simplified mechanism of the Fischer indole synthesis.

Question: Are there alternative, higher-yielding methods for the synthesis of 2-methyl-1-phenyl-1H-indole?

Answer:

While the Fischer indole synthesis is a classic and widely used method, other synthetic routes have been developed that may offer advantages in terms of yield and reaction conditions. Some notable alternatives include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often involve palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or the Larock indole synthesis. These methods can offer higher yields and greater functional group tolerance but may require more expensive catalysts and ligands.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. Microwave-assisted Fischer indole synthesis has been reported to be highly efficient.

Experimental Protocols and Data

Table 1: Comparison of Catalysts on the Yield of 2-methyl-1-phenyl-1H-indole
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ZnCl₂ Acetic Acid160385-90
H₂SO₄ Ethylene Glycol180460-70General
BF₃·OEt₂ Dioxane100675-80
PPA Neat150280-85General

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Optimized Experimental Protocol for 2-methyl-1-phenyl-1H-indole Synthesis

This protocol is based on a high-yielding procedure using zinc chloride as a catalyst.

Materials:

  • Phenylhydrazine

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

    • Slowly add acetone (1.1 equivalents) to the solution while stirring.

    • Stir the mixture at room temperature for 30 minutes. The formation of the phenylhydrazone can be monitored by TLC.

  • Indolization:

    • To the flask containing the phenylhydrazone solution, add anhydrous zinc chloride (1.5 equivalents).

    • Equip the flask with a reflux condenser and heat the mixture to 160 °C in an oil bath.

    • Maintain the reaction at this temperature for 3 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice-water. A solid precipitate should form.

    • Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 2-methyl-1-phenyl-1H-indole as a crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point and compare it with the literature value.

References

  • Title: Zinc-Catalyzed Fischer Indole Synthesis Source: Organic Syntheses, Coll. Vol. 5, p.797 (1973); Vol. 41, p.76 (1961). URL: [Link]

  • Title: Boron Trifluoride Etherate as a Catalyst for the Fischer Indole Synthesis Source: The Journal of Organic Chemistry URL: [Link] (Note: A specific article DOI would be cited in a formal publication; this links to the journal's main page.)

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 2-Methyl-1-phenyl-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the poor aqueous solubility of highly lipophilic indole derivatives. 2-methyl-1-phenyl-1H-indole is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the poor aqueous solubility of highly lipophilic indole derivatives. 2-methyl-1-phenyl-1H-indole is a notoriously difficult compound to formulate due to its rigid aromatic structure and lack of polar functional groups.

This guide provides field-proven methodologies, mechanistic insights, and step-by-step troubleshooting protocols designed to help researchers successfully solubilize this compound for both in vitro assays and in vivo drug development applications.

Part 1: Understanding the Thermodynamic Barriers

Q1: Why is 2-methyl-1-phenyl-1H-indole so highly insoluble in aqueous media?

A1: The insolubility of this specific molecule is driven by severe thermodynamic penalties upon introduction to water. The indole core itself is inherently hydrophobic. The addition of a methyl group at the C2 position and a phenyl ring at the N1 position significantly increases the molecular surface area and lipophilicity. When introduced to an aqueous environment, the molecule disrupts the highly ordered hydrogen-bonding network of water. Because the compound lacks capable hydrogen-bond donors or acceptors to compensate for this disruption, the system experiences an enthalpic penalty, forcing the drug to precipitate and minimize its surface contact with water .

Part 2: Troubleshooting Guide – Co-Solvency for In Vitro Assays

Q2: How can I dissolve this compound for cell-based assays without causing solvent toxicity or precipitation?

A2: For in vitro biochemical or cell-based assays, co-solvency using Dimethyl Sulfoxide (DMSO) is the standard first-line approach. DMSO easily disrupts the crystal lattice energy of the hydrophobic indole and is completely miscible with water. However, the critical failure point for most researchers is the sudden precipitation of the drug upon dilution into the aqueous assay buffer.

Protocol: DMSO Stock & Serial Dilution Strategy
  • Expertise & Causality: Diluting a high-concentration DMSO stock directly into an aqueous buffer causes localized supersaturation. The rapid change in solvent polarity forces the hydrophobic drug out of solution before it can evenly disperse. Creating intermediate DMSO dilutions lowers the thermodynamic shock upon aqueous introduction.

  • Self-Validating Step: A successful dilution will result in a completely optically clear solution. If you observe any cloudiness or light scattering (turbidity) under a microscope, precipitation has occurred, and the data from that well will be invalid.

  • Stock Preparation: Prepare a 10 mM to 50 mM primary stock solution of 2-methyl-1-phenyl-1H-indole in 100% anhydrous DMSO. Vortex vigorously until completely dissolved.

  • Intermediate Dilution: Prepare your required concentration curve by performing serial dilutions in 100% DMSO (not in buffer).

  • Aqueous Integration: Pre-warm your aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. While vigorously vortexing the buffer, add the intermediate DMSO solution dropwise.

  • Toxicity Control: Ensure the final DMSO concentration in the assay remains ≤0.5% (v/v). Concentrations above this threshold are known to cause cytotoxic effects and artificial membrane permeabilization in cell-based assays .

Part 3: Troubleshooting Guide – Cyclodextrin Complexation

Q3: DMSO is interfering with my assay, and I need a much higher aqueous concentration for in vivo dosing. What is the best alternative?

A3: When co-solvents are toxic or insufficient, encapsulation within a cyclic oligosaccharide—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly effective. HP-β-CD features a hydrophilic exterior that ensures aqueous solubility and a hydrophobic cavity (7.9 Å depth) that perfectly accommodates the aromatic phenyl and indole rings . This forms a water-soluble, non-covalent inclusion complex, effectively masking the drug's hydrophobicity from the surrounding water.

Protocol: HP-β-CD Inclusion Complex Preparation (Lyophilization Method)
  • Expertise & Causality: Traditional stirring in water often fails for highly insoluble indoles. The lyophilization method using a tertiary butyl alcohol (TBA)/water co-solvent system ensures molecular-level mixing before the solvent is removed. TBA is utilized because it dissolves the hydrophobic indole, is miscible with water, and sublimates readily during freeze-drying, preventing phase separation and trapping the drug within the cyclodextrin cavity in an amorphous, highly soluble state .

  • Self-Validating Step: Upon reconstitution of the final lyophilized powder in water, the solution should dissolve instantaneously and remain clear.

  • Weighing: Accurately weigh 2-methyl-1-phenyl-1H-indole and HP-β-CD at a 1:1 molar ratio.

  • Co-Solvent Dissolution: Dissolve both components in a TBA/water mixture (50:50 v/v).

  • Equilibration: Stir the solution magnetically at room temperature for 24–48 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Crucial: This removes any uncomplexed, precipitated drug, ensuring the final product contains only the pure inclusion complex.

  • Lyophilization: Flash-freeze the filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours to yield a porous, solid inclusion complex powder.

  • Reconstitution: Dissolve the resulting powder in standard aqueous buffers (e.g., Saline or PBS) immediately prior to in vivo administration.

HPBCD_Workflow Step1 1. Weigh Components Drug & HP-β-CD (1:1 Molar) Step2 2. Co-Solvent Dissolution Dissolve in TBA/Water (50:50) Step1->Step2 Step3 3. Equilibration Stir at RT for 24-48 hours Step2->Step3 Step4 4. Filtration Pass through 0.22 µm PTFE Step3->Step4 Step5 5. Lyophilization Freeze at -80°C & Freeze-Dry Step4->Step5 Step6 6. Reconstitution Dissolve powder in aqueous buffer Step5->Step6

Workflow for preparing HP-β-CD inclusion complexes via the TBA/water lyophilization method.

Part 4: Advanced Formulations & Decision Matrix

Q4: What if cyclodextrin complexation does not yield a sufficient dose for my specific in vivo toxicity model?

A4: If the required dose exceeds the solubilization capacity of the HP-β-CD cavity, you must pivot to lipid-based formulations (e.g., micelles, liposomes) or nanosuspensions. By milling the drug into nanoparticles, you drastically increase the surface area-to-volume ratio, which exponentially enhances the dissolution rate according to the Noyes-Whitney equation .

Solubilization_Decision Start Poor Aqueous Solubility: 2-Methyl-1-phenyl-1H-indole AppType What is the intended application? Start->AppType InVitro In Vitro (Cell/Biochemical Assay) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo DMSO DMSO Co-Solvency (Final conc. ≤ 0.5%) InVitro->DMSO Low Conc. Required HPBCD HP-β-CD Encapsulation (1:1 to 1:2 Molar Ratio) InVitro->HPBCD High Conc. / DMSO Sensitive InVivo->HPBCD Standard IV/Oral Dose Nano Nanosuspension / Lipid Formulation InVivo->Nano Ultra-High Dose Required

Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.

Part 5: Quantitative Comparison of Solubilization Strategies

To assist in experimental planning, the following table summarizes the expected performance of each solubilization strategy when applied to highly lipophilic indole derivatives.

StrategyMechanism of SolubilizationTypical Solubility EnhancementKey AdvantagePrimary Limitation
DMSO Co-solvency Disruption of crystal lattice; high water miscibility50x – 200xSimple, rapid preparationPotential cytotoxicity (>0.5% v/v)
HP-β-CD Complexation Non-covalent hydrophobic cavity encapsulation100x – 1000xHigh biocompatibility, highly stableRequires lyophilization equipment
Nanosuspension Increased surface area (Noyes-Whitney equation)> 1000xMaximizes absolute dose loadingComplex formulation & milling process

References

  • Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Biomedicines, 10(9), 2055. URL:[Link]

  • Poulson, B. G., Alsulami, Q. A., Sharfalddin, A., El Agammy, E. F., Mouffouk, F., Emwas, A.-H., Jaremko, L., & Jaremko, M. (2021). "Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications." Polysaccharides, 3(1), 1–31. URL:[Link]

  • Wang, Z., & Zhang, X. (2007). "Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1), 349-354. URL:[Link]

Troubleshooting

purification and recrystallization techniques for 2-methyl-1-phenyl-1h-indole

Technical Support Center: Downstream Processing of Indole Derivatives Module: Purification and Recrystallization of 2-Methyl-1-phenyl-1H-indole Prepared by: Senior Application Scientist, Drug Development & Process Chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Downstream Processing of Indole Derivatives Module: Purification and Recrystallization of 2-Methyl-1-phenyl-1H-indole Prepared by: Senior Application Scientist, Drug Development & Process Chemistry

Welcome to the Technical Support Portal. Because of the electron-rich nature of the indole core and the lipophilicity imparted by the N-phenyl and 2-methyl substituents, researchers frequently encounter challenges with co-eluting impurities, "oiling out" during crystallization, and auto-oxidation.

This guide abandons generic templates in favor of a mechanistically grounded, self-validating approach to ensure you achieve >99% purity in your synthetic workflows.

I. Purification Workflow Visualization

The following logical pathway illustrates the standard downstream processing required to isolate pure 2-methyl-1-phenyl-1H-indole from a crude reaction mixture.

Workflow N1 Crude 2-Methyl-1-phenyl-1H-indole N2 Silica Gel Chromatography (Hexane/EtOAc Gradient) N1->N2 Load sample N3 Fraction Pooling (TLC Validated) N2->N3 Elute & Check Rf N4 Hot Dissolution (Minimum EtOAc) N3->N4 Evaporate to dryness N5 Anti-Solvent Addition (Dropwise Hexanes) N4->N5 Maintain boiling N6 Controlled Cooling (Induce Supersaturation) N5->N6 Until turbid N7 Pure Crystalline Product (>99% Purity) N6->N7 Filter & Vacuum Dry

Workflow for the purification and recrystallization of 2-methyl-1-phenyl-1H-indole.

II. Quantitative Physicochemical Data

Understanding the physical properties of your target molecule is the foundation of any successful purification.

Physicochemical PropertyValue / CharacteristicMechanistic Implication for Purification
Solubility (Polar Organics) Moderate to High (e.g., EtOAc, DCM) 1Facilitates initial dissolution for chromatography; acts as the "good" solvent in binary recrystallization.
Solubility (Aliphatics) Low (e.g., Hexanes, Petroleum Ether)Functions as an ideal anti-solvent to induce supersaturation and drive crystal lattice formation.
Chromatographic Polarity Low-ModerateElutes well in non-polar/polar gradients (e.g., Petroleum Ether / EtOAc mixtures) 2.
Melting Point Derivative-dependent 1Sharpness of the melting point (<2°C range) serves as a self-validating metric for crystal purity.

III. Troubleshooting Guides & FAQs

Q1: Why is my crude 2-methyl-1-phenyl-1H-indole co-eluting with unreacted starting materials during silica gel chromatography? Mechanistic Causality: 2-methyl-1-phenyl-1H-indole is highly lipophilic due to the N-phenyl and 2-methyl groups. If your mobile phase is too polar (e.g., >30% Ethyl Acetate), the compound's high affinity for the mobile phase will cause it to rush through the column, co-eluting with less polar impurities. Actionable Solution: Utilize a shallow gradient. Start with 100% Petroleum Ether (or Hexanes) and slowly increase the Ethyl Acetate concentration (e.g., 95:5 to 90:10) 2. Validate separation via TLC before pooling fractions.

Q2: During recrystallization, my compound "oils out" (forms a liquid layer) instead of forming crystals. How do I fix this? Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation temperature of the solution exceeds the melting point of the solute. Because specific melting points of these derivatives vary 1, using a high-boiling solvent system can cause the compound to precipitate as an oil before the solution cools enough to support a solid crystal lattice. Actionable Solution: Switch to a lower-boiling binary solvent system (e.g., Dichloromethane/Hexane) or manually seed the solution with a pure crystal of 2-methyl-1-phenyl-1H-indole just before it reaches the cloud point to act as a nucleation site.

Q3: How do I eliminate persistent dark/colored impurities from my indole product? Mechanistic Causality: Indoles are electron-rich heterocycles highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen. This forms highly conjugated, polymeric impurities that are intensely colored and often co-crystallize. Actionable Solution: Incorporate a hot filtration step using activated charcoal (Darco). The planar, conjugated polymeric impurities will adsorb strongly to the porous carbon network via π−π stacking, while the target monomer remains dissolved in the hot solvent.

Q4: What is the optimal solvent system for recrystallization to achieve >99% purity? Mechanistic Causality: The compound exhibits moderate solubility in polar organics but is insoluble in aliphatics 1. Actionable Solution: A binary system of Ethyl Acetate (good solvent) and Hexane (anti-solvent) is the industry standard for these derivatives 3.

IV. Step-by-Step Experimental Methodologies

Protocol A: Flash Column Chromatography (Pre-Purification)

Use this protocol to remove baseline salts, catalysts, and gross organic impurities prior to recrystallization.

  • TLC Profiling (Validation Step): Spot the crude mixture on a silica gel TLC plate. Develop in a 90:10 Hexane:Ethyl Acetate chamber. Adjust the ratio until the target 2-methyl-1-phenyl-1H-indole spot sits at an Rf​ of 0.30 – 0.45.

  • Column Preparation: Pack a glass column with silica gel (300-400 mesh) using the predetermined solvent system 2.

  • Loading: Dissolve the crude mixture in the absolute minimum amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute using the established Hexane/EtOAc gradient. Collect fractions in test tubes.

  • Fraction Validation: Co-spot fractions against the crude mixture on TLC. Self-Validating Check: Only pool fractions that exhibit a single, distinct spot under UV light (254 nm).

  • Concentration: Evaporate the pooled fractions under reduced pressure to yield the semi-pure solid.

Protocol B: Two-Solvent Recrystallization (Final Polish)

Use this protocol to achieve >99% analytical purity and perfect the crystal lattice.

  • Hot Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate dropwise while swirling on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is dark, add 10-20 mg of activated charcoal, boil for 2 minutes, and perform a rapid hot gravity filtration through fluted filter paper.

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Hexane dropwise 3. Stop immediately when the solution becomes slightly turbid (cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the turbidity just clears.

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation & Validation: Collect the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold Hexane. Dry under high vacuum.

  • Self-Validating Check: Record the melting point. A sharp melting range ( ΔT≤1.5∘C ) confirms the successful exclusion of lattice impurities.

V. References

  • EvitaChem. ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate - Physical Properties & Solubility. Available at:

  • Royal Society of Chemistry (RSC). One-pot Three-component Synthetic Method for 5-Hydroxyindoles Based on Oxidative Dearomatization Strategy - Supporting Information. Available at:

  • Google Patents (US3466287A). 1-((3-indolyl)-lower-alkyl)-4-substituted piperazines. Available at:

Sources

Optimization

optimizing temperature and solvent conditions for 2-methyl-1-phenyl-1h-indole reactions

Welcome to the Application Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and yield of 2-methyl-1-phenyl-1H-indole derivatives, particularly du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and yield of 2-methyl-1-phenyl-1H-indole derivatives, particularly during C-3 functionalization and Nenitzescu-type indole syntheses. The synthesis of these scaffolds—crucial for developing EZH2 inhibitors and other pharmaceuticals—is notoriously sensitive to environmental conditions.

This guide provides field-proven insights, causal explanations, and validated protocols to help you optimize the temperature and solvent parameters for your indole reactions.

Optimization Workflow

OptimizationWorkflow N1 Substrate Preparation (Enamine + Quinone) N2 Solvent Screening (MeNO2, AcOH, MeCN) N1->N2 N3 Temperature Optimization (20°C to 40°C) N2->N3 N4 Lewis Acid Addition (ZnCl2 / ZnI2) N3->N4 N5 Reaction Monitoring (In situ React IR) N4->N5 N6 High Yield (>70% 5-Hydroxyindole) N5->N6 Optimal N7 Low Yield / Polymerization (Troubleshooting) N5->N7 Sub-optimal N7->N2 Re-evaluate

Figure 1: Optimization workflow for the Nenitzescu synthesis of 2-methyl-1-phenyl-1H-indole.

Frequently Asked Questions: Solvent & Temperature Effects

Q: Why does solvent polarity drastically alter the yield of 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate? A: The mechanism of the Nenitzescu reaction involves a Michael addition of an enamine (e.g., ethyl 3-(phenylamino)but-2-enoate) to 1,4-benzoquinone, followed by nucleophilic attack and elimination (1)[1]. This pathway proceeds through a highly polar zwitterionic intermediate. Highly polar solvents like nitromethane (MeNO2) or acetonitrile (MeCN) stabilize this intermediate, driving the reaction forward (2)[2]. In contrast, non-polar or moderately polar solvents like chloroform or dichloromethane fail to provide this stabilization, often leading to divergent pathways and the formation of unexpected side products, such as pyrrole-azepine hybrids (3)[3].

Q: How does temperature affect the chemoselectivity and purity of the final indole? A: Temperature control is a delicate balance between kinetic activation and thermodynamic degradation. While elevating the temperature might seem logical to accelerate the Michael addition, temperatures above 40°C frequently cause the oxidative polymerization of 1,4-benzoquinone, resulting in intractable black tar and significantly reduced yields (1)[1]. Maintaining the reaction between room temperature (20°C) and 40°C ensures the enamine reacts with the quinone faster than the quinone can self-polymerize.

Q: Should I use a catalyst, and how does it interact with the solvent? A: Yes. Uncatalyzed reactions often suffer from sluggish kinetics. Lewis acids, particularly zinc halides (ZnCl2 or ZnI2), are highly recommended. They coordinate with the enamine to form a reactive diketodienamine-ZnCl2 complex, which lowers the activation energy for the initial C-C bond formation (1)[1]. When using ZnCl2, anhydrous conditions in a polar aprotic solvent (like MeNO2) are critical, as protic solvents can competitively bind the Lewis acid, dampening its catalytic efficacy (2)[2].

Troubleshooting Guide

  • Symptom: Heavy tar formation; low recovery of the indole product.

    • Root Cause: Polymerization of 1,4-benzoquinone due to excessive heat or incorrect stoichiometry.

    • Solution: Lower the temperature to 20–25°C. Ensure the benzoquinone to enamine molar ratio is strictly maintained between 1:1.2 and 1:1.6 to prevent excess quinone from polymerizing (1)[1].

  • Symptom: Formation of yellow byproducts (e.g., diazaheptalene or bisazepine derivatives) instead of the desired indole.

    • Root Cause: Solvent mismatch. Using solvents like 1-butanol or chloroform alters the reaction trajectory.

    • Solution: Switch the solvent to acetic acid or nitromethane to favor the standard 5-hydroxyindole cyclization pathway (3)[3].

  • Symptom: Reaction stalls at the intermediate stage.

    • Root Cause: Insufficient electrophilic activation of the quinone or poor enamine nucleophilicity.

    • Solution: Introduce 10 mol% of anhydrous ZnCl2 or a specialized catalyst like trichloroisocyanuric acid (TCCA) to accelerate the condensation and subsequent cyclization (4)[4].

Data Presentation

Table 1: Effect of Solvent and Temperature on Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

SolventTemperature (°C)CatalystObserved Yield (%)Primary Observation / Byproducts
Chloroform (CHCl3)25None< 10Formation of pyrrole-azepine hybrids
Acetone56 (Reflux)None46Moderate yield; some quinone degradation
Acetic Acid (AcOH)25None46Clean reaction, but slow kinetics
Nitromethane (MeNO2)40ZnCl2 (10 mol%)> 70Optimal zwitterion stabilization
Acetonitrile (MeCN)0TCCA (2 mol%)18Reaction stalls due to low thermal energy

Experimental Protocols

Standard Operating Procedure: ZnCl2-Catalyzed Synthesis of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Objective: To achieve >70% yield of the functionalized indole while suppressing quinone polymerization through a self-validating, moisture-free system.

  • Preparation of Reagents: Dry nitromethane (MeNO2) over 3Å molecular sieves for 24 hours prior to use. Ensure 1,4-benzoquinone is freshly sublimed to remove pre-existing polymeric impurities (crucial for preventing runaway tar formation).

  • Reaction Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve ethyl 3-(phenylamino)but-2-enoate (1.5 mmol) in 5 mL of anhydrous MeNO2.

  • Catalyst Addition: Add anhydrous ZnCl2 (10 mol%, 0.15 mmol) to the solution. Stir for 5 minutes at room temperature to allow the formation of the enamine-metal complex. The solution should remain clear.

  • Quinone Addition: Slowly add the sublimed 1,4-benzoquinone (1.0 mmol) in small portions over 10 minutes. Self-Validation Check: Adding it slowly prevents localized thermal spikes that trigger polymerization.

  • Temperature Control: Seal the vial and transfer it to a temperature-controlled heating block set strictly to 40°C. Stir vigorously for 18 hours.

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize any acidic byproducts and remove the zinc catalyst, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the pure indole as a solid.

References

  • Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Bentham Science. Available at:[Link]

  • Nenitzescu indole synthesis. Wikipedia. Available at:[Link]

  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Revista de Chimie. Available at: [Link]

  • 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. PMC (MDPI). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-1-phenyl-1H-indole Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in diagnosing, quantifying, and preventing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in diagnosing, quantifying, and preventing the degradation of 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5).

Indole derivatives are highly electron-rich heteroaromatics. While this makes them excellent nucleophiles for synthetic chemistry, it simultaneously renders them highly susceptible to environmental degradation. This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to preserve the integrity of your chemical inventory.

Part 1: Troubleshooting Workflow & Mechanistic Causality

When dealing with indole degradation, visual cues are often the first indicator of a compromised batch. However, visual inspection must be coupled with analytical rigor.

TroubleshootingWorkflow Start Observation: Color Change to Brown Audit Audit Storage: Light & O2 Exposure? Start->Audit HPLC Execute RP-HPLC Quantify Degradation Audit->HPLC Decision Purity > 98%? HPLC->Decision Action1 Proceed with Synthesis Decision->Action1 Yes Action2 Recrystallize or Discard Decision->Action2 No

Caption: Logical workflow for diagnosing and resolving indole degradation.

Frequently Asked Questions (FAQs)

Q1: Why has my solid 2-methyl-1-phenyl-1H-indole changed color from off-white to a dark brown oil or powder? Causality: The indole core is inherently electron-rich. In 2-methyl-1-phenyl-1H-indole, the N1 position is protected by a phenyl group and the C2 position by a methyl group. However, the C3 position remains unsubstituted and is highly susceptible to electrophilic attack and radical-mediated oxidation. Exposure to atmospheric oxygen and ambient light catalyzes the formation of C3-radicals. These radicals rapidly dimerize or over-oxidize into complex, highly conjugated chromophores (often appearing as brown or red "brown carbon" degradation products)[1]. Self-Validating System: To validate if photo-oxidation is the sole cause in your lab, run a parallel control: store one 50 mg aliquot in a clear glass vial on the benchtop, and another in an amber vial backfilled with argon at 4°C. Evaluate both via HPLC after 7 days. The divergence in purity will isolate environmental exposure as the variable.

Q2: How can I definitively assess the purity of a suspect batch before committing it to a synthetic step? Causality: Visual inspection is fundamentally flawed because highly conjugated indole degradation products possess massive molar extinction coefficients. Even a 0.5% oxidative impurity can turn an entire batch dark brown. You must use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the non-polar parent compound from its more polar, oxidized degradation products[2]. Self-Validating System: Always inject a known, freshly recrystallized standard first to establish the baseline retention time of the intact 2-methyl-1-phenyl-1H-indole. A shift in peak area to lower retention times (indicating more polar species) confirms oxidative degradation.

Q3: What are the absolute best practices for long-term storage of this compound? Causality: Because degradation is kinetically driven by photo-oxidation and auto-oxidation, you must eliminate both photons and oxygen from the storage environment. Furthermore, trace impurities from initial manufacturing can act as auto-catalysts for further degradation[2]. Self-Validating System: Store the compound in amber vials (which block UV/visible light) under an inert atmosphere. Argon is preferred over nitrogen because it is denser than air and provides a superior protective blanket over the solid. Keep the sealed vials at 4°C or -20°C to thermodynamically suppress residual oxidative reactions[3].

Part 2: Degradation Pathways & Stress Testing Data

Understanding how your compound fails under stress allows you to design better storage paradigms. Below is the mechanistic pathway of indole photo-oxidation.

DegradationPathway Indole 2-Methyl-1-phenyl-1H-indole (Intact) Radical C3-Radical Intermediate Indole->Radical Photo-oxidation Stress Photons / O2 Stress->Radical Degradant Conjugated Dimers (Brown Chromophores) Radical->Degradant Polymerization

Caption: Mechanistic pathway of photo-oxidative degradation at the C3 position.

Quantitative Data: Accelerated Stress Testing Profiles

The following table summarizes the expected degradation profile of 2-methyl-1-phenyl-1H-indole when subjected to standard ICH forced degradation conditions[2].

Stress ConditionExposure TimeExpected Purity Loss (%)Primary Degradation Pathway
Heat (60°C, Dark)14 Days< 2%Thermal decomposition (Highly stable in absence of O2)
Light (ICH Option 2)7 Days15 - 25%Photo-oxidation (C3 radical formation)
Oxidation (3% H2O2)24 Hours> 50%Direct chemical oxidation at C3
High Humidity (75% RH)14 Days< 5%Hydrolytic degradation (Minimal due to lack of hydrolyzable groups)

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: RP-HPLC Purity Assessment

This protocol separates the intact lipophilic indole from its polar oxidative degradants.

  • Standard Preparation: Dissolve 1 mg of 2-methyl-1-phenyl-1H-indole in 1 mL of anhydrous HPLC-grade acetonitrile (or DMSO) to create a stock solution[2].

  • Dilution: Further dilute the stock to a working concentration of 50 µg/mL using the mobile phase.

  • Column Setup: Equip the HPLC with a standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Gradient Elution:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Start at 70% A / 30% B. Ramp to 100% B over 15 minutes to elute the highly lipophilic parent compound. Hold at 100% B for 5 minutes, then return to initial conditions to equilibrate[2].

  • Detection: Monitor absorbance at 254 nm. Oxidized impurities (e.g., hydroxylated or dimerized species) will elute earlier than the parent peak due to increased polarity.

  • Validation: Calculate the relative peak area. If the parent peak is <98%, the batch should be recrystallized from hot ethanol before use.

Protocol 2: Argon Backfilling for Long-Term Storage

This protocol establishes a self-validating physical barrier against atmospheric oxygen.

  • Aliquotting: Transfer the bulk 2-methyl-1-phenyl-1H-indole into smaller, single-use amber glass vials. This minimizes repeated atmospheric exposure of the main batch during routine lab work[2].

  • Purging: Insert an argon gas line (fitted with a sterile, dry needle) into the vial. Keep the tip approximately 1 cm above the solid powder to avoid blowing the material out of the vial.

  • Displacement: Flow argon gently for 30-60 seconds. Because argon is denser than air, it will pool at the bottom of the vial and push atmospheric oxygen upward and out.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while simultaneously withdrawing the argon needle to maintain positive pressure.

  • Storage: Transfer the sealed, amber vials to a desiccator stored at 4°C or -20°C[3].

References

  • Light-absorbing products of atmospheric oxidation of indole Source: YouTube (Dr. Sergey Nizkorodov Presentation) URL:[Link]

Sources

Optimization

resolving NMR signal overlap in 2-methyl-1-phenyl-1h-indole characterization

Overview: The Aromatic Congestion Problem When characterizing 2-methyl-1-phenyl-1H-indole ( C15​H13​N ) via 1H NMR, researchers consistently encounter severe spectral congestion. While the C2​ -methyl group (~2.2 ppm) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Aromatic Congestion Problem

When characterizing 2-methyl-1-phenyl-1H-indole ( C15​H13​N ) via 1H NMR, researchers consistently encounter severe spectral congestion. While the C2​ -methyl group (~2.2 ppm) and the C3​ -proton (~6.3 ppm) are easily identifiable, the remaining 9 aromatic protons (4 from the indole core, 5 from the N-phenyl ring) cluster tightly between 7.0 ppm and 7.6 ppm in standard solvents like CDCl3​ [1][2][3]. This overlap obscures J -coupling patterns and prevents accurate integration, hindering definitive structural confirmation or impurity analysis.

This guide provides a self-validating, tiered troubleshooting workflow to deconvolve these overlapping signals using chemical and advanced spectroscopic techniques.

Diagnostic Workflow

NMR_Workflow Start 1H NMR in CDCl3 (Aromatic Overlap 7.0-7.6 ppm) Step1 Apply ASIS (Switch to C6D6 or Pyridine-d5) Start->Step1 Check1 Signals Resolved? Step1->Check1 Step2 2D NMR (HSQC/HMBC) Spread into 13C Dimension Check1->Step2 No End Complete Resonance Assignment Check1->End Yes Check2 Multiplets still overlapping? Step2->Check2 Step3 Pure Shift NMR (PSYCHE) Collapse Multiplets to Singlets Check2->Step3 Yes Check2->End No Step3->End

Workflow for resolving aromatic NMR signal overlap.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why are the aromatic signals clustered together in CDCl3​ , and how can I quickly resolve them without running lengthy 2D NMR experiments?

The Causality: CDCl3​ is a magnetically isotropic solvent that interacts weakly with solutes. Because the electron densities of the indole benzenoid protons and the N-phenyl protons are highly similar, their chemical shifts ( δ ) are nearly identical in this environment[4].

The Solution: Aromatic Solvent Induced Shifts (ASIS) You can exploit the ASIS effect by switching your solvent to Benzene- d6​ ( C6​D6​ ) or Pyridine- d5​ [5][6]. Benzene is highly magnetically anisotropic. Its π -electron cloud aligns with the external magnetic field ( B0​ ), creating a strong local shielding cone. Because the polar indole core of your molecule will associate with the benzene solvent molecules in a specific, non-random geometry (due to dipole-induced dipole interactions), protons in different spatial locations will experience different degrees of shielding or deshielding[4][6]. This differential shift pulls the overlapping multiplets apart.

Step-by-Step Protocol: Solvent Titration

  • Baseline: Acquire a standard 1D 1H NMR of 5-10 mg of 2-methyl-1-phenyl-1H-indole in 0.6 mL CDCl3​ .

  • Evaporation: Recover the sample by gently evaporating the CDCl3​ under a stream of N2​ gas.

  • ASIS Preparation: Redissolve the exact same sample in 0.6 mL of C6​D6​ .

  • Acquisition: Re-acquire the 1D 1H NMR using the same acquisition parameters.

  • Validation: Compare the 7.0–7.6 ppm region. You will typically observe the N-phenyl protons shift differently than the indole C4​−C7​ protons, revealing distinct doublets and triplets that were previously a single broad multiplet.

Q2: Solvent switching helped, but I still cannot definitively assign which protons belong to the N-phenyl ring versus the indole core. What is the next step?

The Causality: 1D 1H NMR only disperses signals over a narrow ~10 ppm range. To definitively assign connectivity, you must spread the proton signals into the orthogonal 13C dimension (which spans ~200 ppm) using heteronuclear scalar coupling ( JCH​ )[7][8].

The Solution: HSQC and HMBC Overlay

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​≈145 Hz). This separates overlapping protons if their attached carbons have different chemical shifts[8][9].

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2 or 3 bonds away ( 2,3JCH​≈8 Hz)[7][10].

For 2-methyl-1-phenyl-1H-indole, HMBC is the self-validating key. The N-phenyl protons will show long-range correlations to the phenyl carbons, but critically, the ortho-protons of the N-phenyl ring will show a 3-bond correlation across the nitrogen atom to the indole C2​ and C7a​ carbons. This definitively bridges the two ring systems[10][11].

Step-by-Step Protocol: 2D NMR Setup

  • Tune and Match: Ensure the probe is perfectly tuned for both 1H and 13C channels to maximize sensitivity.

  • HSQC Acquisition: Run a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.2 on Bruker). Set the 1JCH​ coupling constant to 145 Hz. This will differentiate CH (positive) from CH2​ (negative, though irrelevant for the aromatic region here)[9].

  • HMBC Acquisition: Run an HMBC optimized for long-range couplings (e.g., hmbcgplpndqf). Set the long-range delay to correspond to nJCH​=8 Hz (approx. 62.5 ms)[7][11].

  • Data Overlay: Process both spectra and overlay them in your NMR software (e.g., Mnova or TopSpin). Use the isolated C2​ -methyl protons (~2.2 ppm) as a starting anchor. The methyl protons will show an HMBC correlation to the indole C2​ and C3​ carbons, allowing you to "walk" around the indole ring and distinguish it from the N-phenyl ring[10].

Q3: I need to extract exact chemical shifts and integrals for a quantitative purity analysis, but the J -coupling multiplets are still too broad and overlapping even in C6​D6​ . What is the most advanced 1D solution?

The Causality: In standard 1D NMR, scalar coupling ( J -coupling) between adjacent protons splits signals into multiplets (doublets, triplets), artificially broadening the signal footprint and causing overlaps.

The Solution: Pure Shift NMR (Broadband Homonuclear Decoupling) Pure Shift NMR (such as the PSYCHE or Zangger-Sterk methods) uses slice-selective excitation and spatial encoding to refocus homonuclear scalar couplings during acquisition[12][13][14]. The result is a "virtual decoupled" 1H spectrum where every proton appears as a sharp, single peak (a singlet) at its exact chemical shift[15]. This drastically increases resolution and allows for precise integration of previously overlapping aromatic signals.

Step-by-Step Protocol: PSYCHE Acquisition

  • Pulse Sequence Selection: Load the PSYCHE pulse sequence (psyche on Bruker).

  • Parameter Optimization:

    • Set the flip angle for the chirp pulses (typically low, ~15-20° to prevent sensitivity loss)[13].

    • Set the sweep width to cover only the proton window (e.g., 10 ppm).

    • Number of scans (NS): Pure shift suffers from lower intrinsic sensitivity (often retaining only 3-20% of standard 1D signal)[13][15]. Increase NS by a factor of 4 to 8 compared to your standard 1D experiment to maintain the Signal-to-Noise Ratio (SNR).

  • Processing: Pure shift data is collected in chunks (interferograms). Use the specific pure shift processing macro in your software (e.g., pureshift in TopSpin) to reconstruct the pseudo-FID before Fourier Transformation[12][14].

Quantitative Data Presentation: Technique Comparison

TechniquePrimary MechanismSetup TimeSensitivityResolution Gain (Aromatic Region)Best Use Case
1D 1H ( CDCl3​ ) Standard magnetic resonance< 5 minsHighBaselineInitial purity check; identifying isolated C2​ -methyl and C3​ -H.
1D 1H (ASIS / C6​D6​ ) Magnetic anisotropy / Differential shielding< 5 minsHighModerateQuick deconvolution of overlapping multiplets without advanced hardware.
2D HSQC / HMBC Heteronuclear scalar coupling ( 13C dispersion)1 - 4 hoursModerateVery HighDefinitive structural assignment and ring-system connectivity.
1D Pure Shift (PSYCHE) Spatial encoding / Homonuclear decoupling15 - 30 minsLow (Requires more scans)MaximumExtracting exact chemical shifts and quantitative integration of crowded regions.

References

  • N-Arylation of (Hetero)arylamines Using Aryl Sulfamates and Carbamates via C−O Bond Activation The Royal Society of Chemistry[Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis[Link]

  • 2-Methyl-1-phenyl-1H-indole | C15H13N | CID 12682603 PubChem[Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift Organic Chemistry Data[Link]

  • Pure Shift NMR Service Creative Biostructure[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning ChemRxiv[Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives MDPI[Link]

  • Pure Shift 2D and 1D NMR in Tabular Domain Analytical Chemistry (ACS Publications)[Link]

  • HSQC and HMBC NMR Core Facility - Columbia University[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR Advances in Polymer Science (Pressbooks)[Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum ACD/Labs[Link]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Journal of the American Chemical Society[Link]

  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways The Journal of Organic Chemistry[Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots PubMed Central (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 2-Methyl-1-Phenyl-1H-Indole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the synthesis of 2-methyl-1-phenyl-1H-indole. This guide is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 2-methyl-1-phenyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to catalyst performance during this specific synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you diagnose and resolve catalyst deactivation issues, ensuring the efficiency and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section directly addresses common problems observed during the synthesis of 2-methyl-1-phenyl-1H-indole, categorized by the two most prevalent synthetic methodologies: Palladium-Catalyzed Annulation and Fischer Indole Synthesis.

1.1 Issues in Palladium-Catalyzed Syntheses

Palladium-catalyzed methods, such as the Larock or Sonogashira coupling followed by cyclization, are powerful but sensitive to catalyst deactivation.[1][2]

Question: My Pd-catalyzed reaction has stalled or shows very low conversion. What is the likely cause and how do I fix it?

Answer: A stalled reaction is a classic symptom of catalyst deactivation. The primary causes can be broken down into catalyst poisoning, catalyst decomposition (aggregation), or suboptimal reaction conditions.

  • Possible Cause 1: Catalyst Poisoning

    • Expert Insight: Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active sites of the palladium catalyst, rendering them inactive.[3] Common poisons include sulfur compounds (from reagents like thiols or contaminated solvents), halides (in excess), and various nitrogen-containing heterocycles.[4][5] Even trace amounts of these impurities can have a significant impact on the catalytic cycle.

    • Troubleshooting Steps:

      • Reagent Purity Check: Review the purity of all starting materials, particularly the aniline and alkyne precursors, as well as the base and solvents. Consider purifying reagents via recrystallization, distillation, or column chromatography.

      • Run a Control Experiment: Perform a small-scale reaction using highly purified, "catalyst-grade" reagents and solvents. If this reaction proceeds smoothly, it strongly indicates that your standard reagents are the source of the poison.[4]

      • Use a Poison Scavenger: In some cases, adding a stoichiometric amount of a scavenger (e.g., copper oxide for sulfur) can be effective, but this is a temporary fix and does not replace the need for pure reagents.

  • Possible Cause 2: Catalyst Agglomeration (Palladium Black Formation)

    • Expert Insight: The active form of the catalyst is typically a soluble Pd(0) species.[4] Under certain conditions (e.g., high temperature, incorrect ligand choice, or high concentration), these species can agglomerate into inactive palladium black precipitate. This is a common failure mode in cross-coupling reactions.[4]

    • Troubleshooting Steps:

      • Visual Inspection: Carefully observe the reaction mixture. The formation of a black, insoluble precipitate is a tell-tale sign of agglomeration.

      • Ligand Selection: The choice of ligand is critical for stabilizing the Pd(0) catalytic species. If you are observing precipitation, consider switching to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) which can better stabilize the active catalyst and prevent aggregation.[6]

      • Lower Reaction Temperature: High temperatures can accelerate ligand degradation and catalyst agglomeration. Attempt the reaction at the lowest effective temperature.

      • Slow Addition: In some cases, the slow addition of a reactant, such as the alkyne, can help maintain a low concentration of reactive intermediates and prevent catalyst deactivation.[7]

  • Possible Cause 3: Incorrect Oxidation State

    • Expert Insight: The catalytic cycle relies on the facile interconversion between Pd(0) and Pd(II).[8] The presence of strong oxidants (including atmospheric oxygen) can irreversibly oxidize the active Pd(0) to the less active Pd(II) state, stalling the cycle.[4]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use.

      • Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that is reduced in situ to Pd(0) can sometimes be more reliable than using air-sensitive Pd(0) sources directly.

Troubleshooting Summary: Palladium-Catalyzed Routes
SymptomPotential CauseDiagnostic StepProposed Solution
Low or No Conversion Catalyst PoisoningRun a control reaction with ultra-pure reagents.Purify all starting materials and solvents; use catalyst-grade reagents.
Black Precipitate Forms Catalyst Agglomeration (Pd Black)Visual inspection of the reaction mixture.Use a bulkier stabilizing ligand; lower the reaction temperature; degas solvents thoroughly.
Reaction Starts then Stalls Oxidation of CatalystCheck for air leaks in the reaction setup.Ensure a robust inert atmosphere; use freshly degassed solvents.
Inconsistent Yields Moisture or Trace ImpuritiesDry solvents and reagents rigorously.Use a drying agent or distill solvents over a suitable desiccant. Check for reagent degradation.
1.2 Issues in Fischer Indole Synthesis

The Fischer Indole Synthesis is a robust method but can be plagued by issues related to the acid catalyst, leading to low yields and the formation of tarry byproducts.[9][10]

Question: My Fischer Indole synthesis resulted in a low yield and a significant amount of dark, intractable tar. What went wrong?

Answer: Tar formation is the most common failure mode in this synthesis and is almost always related to the acid catalyst's concentration, choice, or the reaction temperature.

  • Possible Cause 1: Acid Catalyst is Too Strong or Concentrated

    • Expert Insight: The Fischer synthesis requires an acid to catalyze the key[8][8]-sigmatropic rearrangement and subsequent cyclization.[11] However, excessively harsh acidic conditions can promote polymerization and degradation of the starting materials, hydrazone intermediate, and the indole product itself, leading to tar. The choice and concentration of the acid can dramatically affect the product distribution.[12]

    • Troubleshooting Steps:

      • Catalyst Screening: If using polyphosphoric acid (PPA) or concentrated sulfuric acid results in tar, switch to a milder catalyst. Zinc chloride (ZnCl₂) is a very common and effective Lewis acid catalyst for this transformation.[11] Brønsted acids like p-toluenesulfonic acid can also be effective.[10]

      • Optimize Acid Concentration: If using a liquid acid like H₂SO₄, consider using a solution in a solvent like glacial acetic acid rather than the concentrated form to moderate its activity.[13]

  • Possible Cause 2: Overheating

    • Expert Insight: The indolization step is often exothermic. Uncontrolled heating can lead to a runaway reaction, causing decomposition and polymerization. The ideal temperature provides enough energy to overcome the activation barrier for the rearrangement without promoting side reactions.

    • Troubleshooting Steps:

      • Controlled Heating: Use an oil bath with a contact thermometer for precise temperature control. Avoid sand baths or heating mantles that can lead to localized overheating.

      • Stepwise Temperature Profile: Heat the reaction mixture gradually to the target temperature and monitor for any sudden exotherms. Some protocols recommend heating to a specific temperature (e.g., 180 °C) and then immediately removing the heat source once the reaction initiates.[11]

  • Possible Cause 3: Incomplete Hydrazone Formation

    • Expert Insight: The reaction proceeds via a phenylhydrazone intermediate. If this intermediate is not formed cleanly and in high yield before the addition of the strong acid catalyst, the unreacted ketone and phenylhydrazine will decompose under the harsh cyclization conditions.

    • Troubleshooting Steps:

      • Isolate the Intermediate: A reliable method is to first form and isolate the phenylhydrazone of acetophenone. This is typically done under milder conditions (e.g., refluxing in ethanol).[9] Once the pure hydrazone is obtained, it can then be subjected to the strong acid for the cyclization step. This two-step procedure often gives cleaner reactions and higher yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the visual signs of catalyst deactivation in a Pd-catalyzed reaction? A1: The most obvious sign is the formation of a black precipitate (palladium black), indicating catalyst aggregation.[4] Other signs can be more subtle, such as the reaction solution failing to change color as expected or the reaction stalling when monitored by TLC or LC-MS.

Q2: How critical is the quality of solvents and reagents? A2: It is absolutely critical. Many catalyst deactivation issues can be traced back to impurities in commercially available reagents or solvents.[3] Using anhydrous, degassed solvents and high-purity starting materials is one of the most important steps to ensure a successful and reproducible reaction.

Q3: Can I regenerate a deactivated palladium catalyst? A3: For palladium black, regeneration is often not practical in a research lab setting as it typically requires redissolving the metal and re-precipitating it onto a support.[4] It is far more effective to prevent its formation in the first place. If the catalyst is deactivated due to oxidation to Pd(II), the addition of a reducing agent might theoretically regenerate Pd(0), but this is rarely a clean or efficient solution mid-reaction.

Q4: For the Fischer Indole synthesis, is there an "all-purpose" best acid catalyst? A4: No, the optimal acid catalyst is highly substrate-dependent.[12] However, zinc chloride (ZnCl₂) is a very common and reliable starting point for many substrates due to its efficacy and tendency to produce fewer tarry byproducts compared to strong Brønsted acids.[11]

Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Palladium-Catalyzed Synthesis of 2-Methyl-1-Phenyl-1H-Indole

This protocol is a representative Larock-type annulation.

Materials:

  • N-phenyl-2-iodoaniline

  • 1-Propyne (or a suitable propyne surrogate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add N-phenyl-2-iodoaniline (1.0 eq), K₂CO₃ (2.5 eq), XPhos (0.04 eq), and Pd(OAc)₂ (0.02 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Bubble 1-propyne gas through the stirred solution for 15 minutes at room temperature.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Catalyst Deactivation

The following diagrams illustrate key pathways and troubleshooting logic.

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Active Pd(0)L Species pdi Ar-Pd(II)-X Intermediate pd0->pdi Oxidative Addition (Ar-X) poison Poisoned Catalyst [Pd(0)L-Poison] pd0->poison Poisoning (S, N-het, etc.) pd_black Inactive Pd Black pd0->pd_black Aggregation pdii Ar-Pd(II)-Alkyne Complex pdi->pdii Alkyne Insertion pdii->pd0 Reductive Elimination (Indole Product)

Caption: Pd(0)/Pd(II) catalytic cycle and common deactivation pathways.

start Problem: Low / No Product Yield check_visual Visually Inspect Reaction start->check_visual check_reagents Review Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions precipitate Black Precipitate? check_visual->precipitate control_rxn Run Control with Purified Reagents check_reagents->control_rxn temp_inert Temperature & Inert Atmosphere Correct? check_conditions->temp_inert precipitate_yes Cause: Agglomeration Solution: Change Ligand, Lower Temperature precipitate->precipitate_yes Yes precipitate_no No Obvious Precipitate precipitate->precipitate_no No control_ok Cause: Poisoning Solution: Purify all Starting Materials control_rxn->control_ok Success control_fail Reagents Unlikely Cause control_rxn->control_fail Fails temp_yes Conditions OK temp_inert->temp_yes Yes temp_no Cause: Suboptimal Conditions Solution: Degas Solvents, Check Temp, Verify Setup temp_inert->temp_no No

Caption: Troubleshooting workflow for low yield in Pd-catalyzed synthesis.

References
  • Cuto, C. G., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pope, C. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. De Pere Concepts. Available at: [Link]

  • Wang, R., et al. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts. Available at: [Link]

  • Wikipedia contributors. (2023). Catalyst poisoning. Wikipedia. Available at: [Link]

  • Sharma, U., et al. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. Available at: [Link]

  • Baseer, M. A., et al. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revue Roumaine de Chimie. Available at: [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 2-methylindole. Organic Syntheses. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Reddy, P. P., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc. Available at: [Link]

  • Li, J., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. Available at: [Link]

  • Robinson, B., & Robinson, F. P. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Cravotto, G., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available at: [Link]

  • Sciencemadness.org user discussion. (2012). Synthesis of 2-Phenyl-Indole. Sciencemadness.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-methyl-1-phenyl-1h-indole vs 1-methyl-2-phenylindole

An In-Depth Comparative Guide to 2-methyl-1-phenyl-1H-indole and 1-methyl-2-phenylindole for Researchers As a Senior Application Scientist, this guide provides a detailed, objective comparison of the isomeric indole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 2-methyl-1-phenyl-1H-indole and 1-methyl-2-phenylindole for Researchers

As a Senior Application Scientist, this guide provides a detailed, objective comparison of the isomeric indole derivatives, 2-methyl-1-phenyl-1H-indole and 1-methyl-2-phenylindole. This document moves beyond a simple catalog of properties to explain the causal relationships between structure, synthesis, and function, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for informed experimental design.

Structural Isomerism: The Foundation of Divergent Properties

At a fundamental level, both 2-methyl-1-phenyl-1H-indole and 1-methyl-2-phenylindole share the same molecular formula (C₁₅H₁₃N) and molecular weight (207.27 g/mol ).[1][2] However, the positional difference of the methyl and phenyl substituents on the indole scaffold is the critical determinant of their distinct chemical, physical, and biological profiles.

  • 1-methyl-2-phenylindole (1M2PI): The phenyl group is attached to the C2 position, a carbon atom of the pyrrole ring. The methyl group is on the indole nitrogen (N1). This arrangement places the bulky phenyl group adjacent to the nitrogen, influencing the planarity and electronic distribution of the indole core.

  • 2-methyl-1-phenyl-1H-indole (2M1PI): The methyl group is at the C2 position, while the phenyl group is directly bonded to the indole nitrogen. This N-aryl linkage fundamentally alters the role of the nitrogen's lone pair electrons, incorporating them into a larger conjugated system that includes the N-phenyl ring.

Crystal structure analyses provide quantitative insight into these structural differences. In 1-methyl-2-phenylindole, the phenyl ring is twisted out of the plane of the indole system, with a reported dihedral angle of 46.09 (5)°.[3] In a closely related derivative of 2-methyl-1-phenyl-1H-indole, the dihedral angle between the indole system and the N-phenyl ring is significantly larger at 64.92 (5)°.[4] This greater torsion in the N-phenyl isomer is a direct consequence of steric hindrance and has profound implications for electronic conjugation and, subsequently, its photophysical and chemical properties.

Comparative Physicochemical Data
Property1-methyl-2-phenylindole2-methyl-1-phenyl-1H-indoleReference(s)
CAS Number 3558-24-516176-77-5[1][2]
Molecular Formula C₁₅H₁₃NC₁₅H₁₃N[1][2]
Molecular Weight 207.27 g/mol 207.27 g/mol [1][2]
Melting Point 98-100 °CNot available[5]
Appearance Crystalline solidNot available[6]
IUPAC Name 1-methyl-2-phenylindole2-methyl-1-phenylindole[1][2]

Divergent Synthetic Pathways: A Tale of Two Strategies

The structural differences between these isomers necessitate distinct synthetic approaches. The choice of synthesis is a primary determinant of yield, purity, and scalability.

Synthesis of 1-methyl-2-phenylindole: The Fischer Indole Synthesis

The classic and most reliable method for synthesizing C2-substituted indoles like 1M2PI is the Fischer indole synthesis.[7] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.

Experimental Protocol: Fischer Indole Synthesis of 1-methyl-2-phenylindole

  • Hydrazone Formation: Equimolar amounts of N-methylphenylhydrazine and acetophenone are mixed. The reaction can be performed neat by warming on a steam bath or by refluxing in a solvent like ethanol.[8]

  • Indolization (Cyclization): The formed hydrazone (which can be isolated or used in situ) is treated with an acid catalyst.[9] Catalysts can range from Brønsted acids (H₂SO₄, HCl) to Lewis acids (ZnCl₂, BF₃) or polyphosphoric acid (PPA).[7][10] The mixture is heated, often to high temperatures (e.g., 170°C with ZnCl₂), to drive the cyclization and elimination of ammonia.[8]

  • Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent and purified, typically by recrystallization from ethanol or column chromatography.[8]

Causality of the Fischer Indole Mechanism: The reaction's success hinges on a key[11][11]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. This step forms the crucial C-C bond that defines the indole framework. The subsequent elimination of ammonia is an irreversible, energetically favorable step that leads to the aromatic indole ring.[7]

Fischer_Indole_Synthesis Reactants N-methylphenylhydrazine + Acetophenone Hydrazone Hydrazone Formation (Condensation) Reactants->Hydrazone Arylhydrazone Arylhydrazone Intermediate Hydrazone->Arylhydrazone Protonation Protonation (H+) Arylhydrazone->Protonation Enamine Tautomerization to Enamine Protonation->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Proton Transfer Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Product 1-methyl-2-phenylindole Elimination->Product

Mechanism of the Fischer Indole Synthesis.
Synthesis of 2-methyl-1-phenyl-1H-indole: Buchwald-Hartwig Amination

Synthesizing N-arylindoles like 2M1PI requires the formation of a carbon-nitrogen bond between the indole nitrogen and the phenyl ring. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that excels in this transformation, offering mild conditions and broad functional group tolerance compared to harsher methods like the Ullmann condensation.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination for 2-methyl-1-phenyl-1H-indole

  • Reactant Preparation: A reaction vessel is charged with 2-methylindole, an aryl halide (e.g., iodobenzene or bromobenzene), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a base.

  • Reaction Execution: The vessel is purged with an inert gas (e.g., Argon). An anhydrous, aprotic solvent such as toluene or dioxane is added. The reaction is heated (typically 80-110 °C) with stirring until completion, monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Causality of the Buchwald-Hartwig Catalytic Cycle: This reaction is a testament to the power of organometallic catalysis. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, challenging reductive elimination step that forms the desired C-N bond. The base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) is essential for deprotonating the indole nitrogen, making it a competent nucleophile in the catalytic cycle.[14][15]

Buchwald_Hartwig Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Indole)]- OA_Complex->Amine_Complex Amine Coordination & Deprotonation Amine_Complex->Pd0 Reductive Elimination Product 2-methyl-1-phenyl-1H-indole Amine_Complex->Product ArX Phenyl-X ArX->OA_Complex Indole 2-Methylindole + Base Indole->Amine_Complex

Catalytic Cycle of the Buchwald-Hartwig Amination.

Comparative Experimental Performance and Applications

The distinct structures and electronic profiles of 1M2PI and 2M1PI translate directly into different reactivities and applications.

Chemical Reactivity: The Crucial C3 Position

The C3 position of the indole ring is electron-rich and generally the primary site for electrophilic attack.

  • 1-methyl-2-phenylindole (1M2PI): This isomer exemplifies the classic reactivity of N-alkyl-2-substituted indoles. The C3 position is highly nucleophilic. This property is expertly exploited in biochemical assays. 1M2PI reacts specifically with lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions to form a stable chromophore with an intense absorbance maximum at 586 nm.[16] This reaction forms the basis of a widely used colorimetric assay for oxidative stress.[5][17] The reaction is robust and allows for the specific measurement of MDA in complex biological samples.[16]

  • 2-methyl-1-phenyl-1H-indole (2M1PI): In this isomer, the nitrogen's lone pair is delocalized into both the indole ring and the N-phenyl substituent. This N-arylation generally decreases the nucleophilicity of the indole ring system compared to its N-alkylated counterpart, making it less reactive toward electrophiles. While the C3 position remains the most probable site of attack, stronger electrophilic conditions may be required for reactions compared to 1M2PI.

Biological and Pharmacological Potential

The indole scaffold is a "privileged structure" in medicinal chemistry, and both substitution patterns are of significant interest.[18]

  • 1-methyl-2-phenylindole (1M2PI): While its primary application is as an analytical reagent, the core structure is closely related to numerous biologically active compounds. 2-Phenylindole derivatives are known to possess a wide spectrum of activities, including anti-inflammatory (e.g., as COX-2 inhibitors), antioxidant, antimicrobial, and antitumor properties.[6][10][19] The N-methylation in 1M2PI can improve pharmacokinetic properties, making this scaffold a valuable starting point for drug discovery programs.

  • 2-methyl-1-phenyl-1H-indole (2M1PI): The N-arylindole motif is a cornerstone of modern drug design. The N-phenyl group can engage in crucial π-stacking interactions within protein binding pockets and serves as a vector for introducing further substitutions to fine-tune activity and selectivity. Sertindole, an antipsychotic drug, is a prominent example of a pharmaceutically significant N-arylindole.[18] Therefore, 2M1PI serves as a fundamental building block for libraries targeting a vast range of diseases.

Spectroscopic and Photophysical Properties

The electronic structure of the indole ring gives rise to characteristic fluorescence, which is highly sensitive to the local environment and substitution pattern.[11]

  • 1-methyl-2-phenylindole (1M2PI): The electronic properties are primarily governed by the indole chromophore itself, with the C2-phenyl group acting as a substituent. The fluorescence is expected to be characteristic of 2-substituted indoles.[20]

  • 2-methyl-1-phenyl-1H-indole (2M1PI): The direct N-phenyl conjugation creates a more extended π-system. This typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to N-alkylated isomers.[21] The potential for intramolecular charge transfer (ICT) from the indole moiety to the phenyl ring upon photoexcitation is also higher, which can significantly influence the fluorescence quantum yield and solvatochromic behavior.[22]

Conclusion: Selecting the Right Isomer for Your Application

The choice between 2-methyl-1-phenyl-1H-indole and 1-methyl-2-phenylindole is not arbitrary but a critical experimental decision dictated by the research objective.

  • Choose 1-methyl-2-phenylindole (1M2PI) when your research requires a nucleophilic C3 position for reaction with electrophiles. Its primary, validated application is in the highly specific colorimetric quantification of lipid peroxidation. It also serves as a valuable scaffold for medicinal chemistry programs leveraging the known bioactivities of the 2-phenylindole core.

  • Choose 2-methyl-1-phenyl-1H-indole (2M1PI) when your focus is on developing N-arylindoles for drug discovery or materials science. The N-phenyl group provides a critical handle for molecular recognition and for tuning photophysical properties. Its synthesis via Buchwald-Hartwig coupling allows for the facile creation of diverse analog libraries by varying the aryl halide coupling partner.

This guide has elucidated the fundamental differences stemming from the isomeric placement of methyl and phenyl groups on the indole scaffold. By understanding the causality behind their synthesis, reactivity, and properties, researchers can harness the unique attributes of each molecule for successful and innovative scientific discovery.

References

  • National Center for Biotechnology Information.

  • Alfa Chemistry.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • ACS Publications.

  • World Scientific.

  • ChemicalBook.

  • PubChem, National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • PubChem, National Center for Biotechnology Information.

  • Wikipedia.

  • Trade Science Inc.

  • Royal Society of Chemistry.

  • Wikipedia.

  • OMICS International.

  • ChemicalBook.

  • Chemistry LibreTexts.

  • BenchChem.

  • ResearchGate.

  • OMICS International.

  • National Center for Biotechnology Information.

  • Indian Journal of Pharmaceutical Sciences.

  • The Vespiary.

  • International Journal of Advanced Biotechnology and Research.

  • BenchChem.

  • Chemical Insights.

  • The Lens.

  • Royal Society of Chemistry.

  • PubChemLite.

  • Santa Cruz Biotechnology.

  • Sigma-Aldrich.

  • PubMed, National Center for Biotechnology Information.

  • NIST WebBook.

  • Taylor & Francis Online.

  • BenchChem.

  • Mapana Journal of Sciences.

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for Quantifying 2-methyl-1-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-methyl-1-phenyl-1H-indole, a substituted indole derivative. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical framework.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Consequently, the development of precise and accurate analytical methods for novel indole derivatives like 2-methyl-1-phenyl-1H-indole is a critical step in research and development. This guide will explore two robust reversed-phase HPLC (RP-HPLC) methods, a cornerstone technique for the analysis of such compounds, and detail the validation process in accordance with international guidelines.[1][2]

The Foundational Choice: Reversed-Phase HPLC

For non-polar to moderately polar compounds like 2-methyl-1-phenyl-1H-indole, RP-HPLC is the predominant analytical choice.[1] The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C8 or C18), with a polar mobile phase used for elution.[1] By modifying the mobile phase composition, a high degree of separation can be achieved.

This guide will compare two common approaches:

  • Method A: Isocratic Elution with a C18 Stationary Phase. A straightforward and robust method, ideal for routine quality control.

  • Method B: Gradient Elution with a C8 Stationary Phase. Offers greater flexibility for separating impurities with a wider range of polarities.

Visualizing the Validation Workflow

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[3] The relationship between the core validation parameters as stipulated by the International Council for Harmonisation (ICH) is depicted below.[2][4]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) MD_Start Define Analytical Target Profile MD_Method Develop HPLC Method (Column, Mobile Phase, Detector) MD_Start->MD_Method Specificity Specificity MD_Method->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A streamlined workflow for HPLC method validation, from development to the assessment of key performance characteristics.

Comparative Analysis of HPLC Methods

The selection of an HPLC method is a balance of resolution, speed, and robustness. Below is a comparison of two potential methods for the analysis of 2-methyl-1-phenyl-1H-indole.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 150 mmC8 (Octylsilane), 5 µm, 4.6 x 150 mm
Rationale C18 offers higher hydrophobicity and retention for non-polar compounds, providing excellent resolution for impurities with similar structures.C8 provides shorter retention times and is less retentive, which can be advantageous for faster analysis and for compounds that might be too strongly retained on a C18 column.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient: 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Application Ideal for routine purity assessment and quantification where the impurity profile is known and well-separated.Suited for complex samples with impurities of varying polarities and for method development.

Experimental Protocols for Method Validation

The following protocols are based on established principles for HPLC method validation and are tailored for the analysis of 2-methyl-1-phenyl-1H-indole.[3][4][5]

Method A: Isocratic RP-HPLC Validation

1. Instrumentation and Conditions:

  • HPLC system with a UV detector.

  • Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-methyl-1-phenyl-1H-indole in the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Validation Protocol:

The validation parameters are interconnected, with the results of one often informing the next.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Establishes baseline Range Range Linearity->Range Defines concentration limits LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from slope Accuracy Accuracy Precision Precision Range->Accuracy Range->Precision

Caption: The interrelationship of key analytical validation parameters as per ICH guidelines.

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution. There should be no interfering peaks at the retention time of 2-methyl-1-phenyl-1H-indole.[6]

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[6][7]

  • Accuracy: Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The recovery should be within 98-102%.[3][7]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.[3]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[8]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[2]

Hypothetical Validation Data for Method A
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 100% level)
Precision (RSD) ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Report value0.005 mg/mL
LOQ Report value0.015 mg/mL
Robustness System suitability passesPass

Conclusion

Both the isocratic and gradient HPLC methods presented offer viable pathways for the quantification and validation of 2-methyl-1-phenyl-1H-indole. The isocratic method (Method A) is favored for its simplicity and robustness in routine quality control environments. The gradient method (Method B) provides greater flexibility for complex samples and is often employed during method development and for stability-indicating assays.

The choice of method should be guided by the specific analytical requirements, including the complexity of the sample matrix and the need to resolve potential impurities. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, a cornerstone of scientific integrity in pharmaceutical research and development.[6][9]

References

  • Le Blaye, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-91. [Link]

  • MDPI. (2024). Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. International Journal of Molecular Sciences, 25(5), 2689. [Link]

  • ResearchGate. (n.d.). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • J-STAGE. (n.d.). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 2-Methyl-1-Phenyl-1H-Indole Derivatives

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of the catalytic performance of 2-methyl-1-phenyl-1H-indole derivatives, benchmarked against alternative catalytic systems. The methodologies and data presented herein are designed to be a self-validating resource, empowering you to make informed decisions in your synthetic endeavors.

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties.[1] The strategic functionalization of the indole core, particularly at the 2- and 1-positions with methyl and phenyl groups respectively, creates a unique electronic and steric environment. This makes 2-methyl-1-phenyl-1H-indole and its derivatives compelling candidates for use as ligands in transition-metal catalysis, particularly in cross-coupling reactions that are fundamental to modern organic synthesis.[2]

The Rationale Behind Benchmarking: Beyond Percent Yield

While percent yield is a common metric for reaction success, it provides an incomplete picture of a catalyst's true efficacy. A more rigorous evaluation requires the determination of key performance indicators such as Turnover Number (TON) and Turnover Frequency (TOF).[3][4]

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes deactivated. A high TON signifies a robust and long-lasting catalyst.[3]

  • Turnover Frequency (TOF): This metric quantifies the rate of the catalytic cycle, representing the number of turnovers per unit of time (typically expressed in h⁻¹ or s⁻¹). A high TOF indicates a highly active and efficient catalyst.[4]

By focusing on TON and TOF, we can objectively compare the intrinsic activity and stability of different catalytic systems, moving beyond simple yield comparisons to a more nuanced understanding of catalyst performance.

Experimental Design for Benchmarking Catalytic Efficiency

To provide a comprehensive comparison, we will focus on a widely utilized and well-understood transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and serves as an excellent benchmark for evaluating the performance of new catalytic systems.[5][6]

Synthesis of 2-Methyl-1-phenyl-1H-indole

The foundational scaffold for our derivatives is 2-methyl-1-phenyl-1H-indole. A reliable synthetic route is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of 2-Methyl-1-phenyl-1H-indole

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and 1-phenylpropan-2-one (1.05 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Cyclization: To the crude hydrazone, add a suitable acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.

  • Heat the reaction mixture to 80-100 °C for 1-3 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-1-phenyl-1H-indole.

General Protocol for a Benchmark Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed to be a standardized test for comparing the catalytic efficiency of different 2-methyl-1-phenyl-1H-indole derivatives when used as ligands in a palladium-catalyzed Suzuki-Miyaura coupling.

Diagram: Experimental Workflow for the Benchmark Suzuki-Miyaura Reaction

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis p1 Dissolve Pd(OAc)2 and Indole Ligand r1 Add Aryl Halide, Phenylboronic Acid, and Base p1->r1 Add Catalyst Solution r2 Add Solvent and Stir at RT r1->r2 r3 Heat to Reaction Temperature r2->r3 a1 Monitor by GC/TLC r3->a1 Take Aliquots a2 Quench Reaction a1->a2 Upon Completion a3 Purify by Column Chromatography a2->a3 a4 Calculate Yield, TON, and TOF a3->a4 G A Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'B(OH)2, Base D Reductive Elimination C->D D->A Ar-Ar'

Sources

Comparative

structural comparison of 2-methyl-1-phenyl-1h-indole with other N-substituted indoles

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter challenges in the late-stage functionalization of indole scaffolds. The indole nucleus is a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter challenges in the late-stage functionalization of indole scaffolds. The indole nucleus is a "privileged structure" in pharmacology, but its reactivity and 3D spatial geometry are highly dependent on its substitution pattern.

This guide provides an in-depth structural and electronic comparison between 2-methyl-1-phenyl-1H-indole and other common N-substituted indoles (such as 1-methylindole and 1-phenylindole). By analyzing the causality between steric hindrance, molecular conformation, and downstream reactivity, this guide serves as a definitive resource for researchers optimizing indole-based synthetic pathways.

Structural Dynamics & Steric Causality

The fundamental difference between 1-methylindole, 1-phenylindole, and 2-methyl-1-phenyl-1H-indole lies in the steric microenvironment at the C2 position.

In standard N-phenylindoles, the pendant phenyl ring attempts to achieve coplanarity with the indole core to maximize π

π conjugation. However, even without a C2 substituent, steric repulsion between the ortho-protons of the N-phenyl ring and the C2/C7 protons of the indole forces a slight out-of-plane twist.

When a methyl group is introduced at the C2 position to form1[1], the steric clash becomes severe. The bulk of the C2-methyl group forces the N-phenyl ring into a nearly orthogonal conformation. X-ray crystallographic studies of structurally analogous derivatives, such as2[2], demonstrate that the dihedral angle between the indole ring system and the pendant phenyl ring expands to approximately 64.92° .

This conformational shift is not merely a physical curiosity; it is the causal driver of the molecule's electronic behavior. The orthogonal twist breaks the π -conjugation between the nitrogen lone pair and the phenyl ring, localizing electron density back into the indole core and drastically altering the regioselectivity of electrophilic substitutions (such as 3[3]).

G A 2-Methyl-1-phenyl-1H-indole B Steric Clash (C2-Methyl vs N-Phenyl) A->B induces C Orthogonal Conformation (Dihedral Angle ~65°) B->C forces D Decoupled π-Conjugation C->D results in E Altered C3 Reactivity D->E dictates

Caption: Steric-induced conformational decoupling and its effect on indole C3 reactivity.

Quantitative Structural Comparison

To objectively evaluate these alternatives for drug design or synthetic methodology, we must compare their spatial and electronic parameters. The table below summarizes the core differences dictated by N-substitution.

Indole DerivativeN-SubstituentC2-SubstituentDihedral Angle (N-R to Indole)Steric Hindrance at C2Primary Palladation Site
1-Methylindole MethylHN/A (Coplanar system)LowC2 / C3 (Catalyst dependent)
1-Phenylindole PhenylH~30° - 45°ModerateC2 / C3 (Mixed)
2-Methyl-1-phenyl-1H-indole PhenylMethyl~65° High C3 (Highly selective)

Self-Validating Experimental Methodologies

To empirically prove the structural and electronic claims made above, a dual-assay approach combining Single-Crystal X-Ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

This protocol operates as a self-validating system : the XRD provides the absolute spatial coordinates (confirming the ~65° dihedral angle), while the subsequent NMR analysis confirms that this solid-state conformation translates to solution-phase electronic decoupling. If the crystal structure is solved with an R-factor < 5%, and the NMR chemical shifts align with the predicted shielding models, the spatial geometry is definitively validated.

Protocol A: Single-Crystal X-Ray Diffraction (Spatial Validation)

Causality Focus: Solvent selection and radiation source are critical for avoiding lattice twinning and absorption errors in aromatic systems.

  • Crystallization: Dissolve 50 mg of 2-methyl-1-phenyl-1H-indole in a 1:3 mixture of ethyl acetate and petroleum ether.

    • Causality: Ethyl acetate provides solubility for the organic core, while the non-polar petroleum ether acts as an antisolvent. Slow evaporation at 298 K selectively reduces the volatile ether, gradually supersaturating the solution to promote highly ordered crystal lattice formation without twinning.

  • Crystal Selection: Isolate a colorless prism of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under polarized light.

  • Data Collection: Mount the crystal on a diffractometer and collect data using Mo K α radiation ( λ = 0.71073 Å).

    • Causality: Molybdenum K α radiation is utilized because its shorter wavelength minimizes X-ray absorption and secondary extinction effects in densely packed aromatic crystals, yielding higher resolution diffraction data compared to Copper sources.

  • Refinement: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F2 . Extract the N1-C(phenyl) dihedral angle.

Protocol B: High-Resolution NMR Spectroscopy (Electronic Validation)

Causality Focus: Precise internal standardization is required to detect subtle through-space shielding effects caused by the orthogonal phenyl ring.

  • Sample Preparation: Dissolve 15 mg of the indole derivative in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as a strict internal standard (0.00 ppm). Because the orthogonal N-phenyl ring projects its magnetic anisotropy over the indole core, precise calibration is essential for detecting the subtle shielding/deshielding effects on the C3 and C7 protons.

  • Acquisition: Acquire 1H NMR at 500 MHz and 13C NMR at 125 MHz using a standard pulse sequence with a relaxation delay of 2.0 seconds.

  • Analysis: Compare the chemical shift of the C3 proton in 2-methyl-1-phenyl-1H-indole against 1-phenylindole. The disruption of conjugation in the 2-methyl variant will manifest as a distinct shift in the electron density of the pyrrole ring.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: X-Ray & NMR N1 Solvent Evaporation (EtOAc/Petroleum Ether) N2 Single Crystal Selection N1->N2 N3 X-Ray Diffraction (Dihedral Angle Measurement) N2->N3 Mount N4 1H-qNMR / 13C-NMR (Electronic Shielding Analysis) N2->N4 Dissolve (CDCl3) N5 Structural & Electronic Validation N3->N5 N4->N5

Caption: Self-validating workflow combining X-Ray crystallography and NMR for structural elucidation.

Conclusion & Application Insights

For drug development professionals, selecting between N-methyl, N-phenyl, and 2-methyl-N-phenyl indoles is not merely a matter of molecular weight; it is a choice of 3D vector projection.

If your synthetic goal requires functionalization at the C2 position, 1-methylindole or 1-phenylindole are viable starting materials. However, if your target requires strict regiocontrol at the C3 position, utilizing 2-methyl-1-phenyl-1H-indole leverages the severe steric clash to block C2 reactivity and orthogonalize the N-phenyl ring, thereby funneling electrophilic or transition-metal-catalyzed reactivity exclusively toward C3.

References

  • Source: National Institutes of Health (NIH)
  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC (Acta Crystallographica Section E)
  • Source: American Chemical Society (ACS)

Sources

Validation

Comparative TLC Retention Guide: 2-Methyl-1-phenyl-1H-indole vs. Indole Analogs

Executive Summary For researchers and drug development professionals synthesizing complex heterocycles, predicting and optimizing chromatographic behavior is critical for efficient purification. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing complex heterocycles, predicting and optimizing chromatographic behavior is critical for efficient purification. This guide provides an objective comparison of the Thin Layer Chromatography (TLC) retention factors ( Rf​ ) of 2-methyl-1-phenyl-1H-indole against standard indole alternatives. By examining the structural causality behind these values, this guide establishes a self-validating protocol for the accurate tracking and isolation of N-arylated indoles.

Mechanistic Principles of Indole Chromatography

As a Senior Application Scientist, it is crucial to understand that TLC is not just a separation tool, but a reflection of molecular topography. In normal-phase TLC, the stationary phase (Silica Gel 60) is densely populated with acidic silanol groups (Si-OH). The retention factor ( Rf​ ) is inversely proportional to the analyte's affinity for these silanols [1].

The chromatographic behavior of 2-methyl-1-phenyl-1H-indole is dictated by three structural phenomena:

  • Abolition of Hydrogen Bonding: Unsubstituted indoles (like 1H-indole) possess a pyrrolic N-H bond, which acts as a potent hydrogen-bond donor to the silica surface, severely retarding migration. The N-arylation in 2-methyl-1-phenyl-1H-indole completely eliminates this primary interaction [2].

  • Steric Shielding: The steric clash between the N-phenyl ring and the C2-methyl group forces the phenyl substituent out of coplanarity with the indole core. This orthogonal, bulky conformation creates a lipophilic shield around the molecule, preventing secondary dipole interactions with the stationary phase.

  • Enhanced Lipophilicity: The addition of both a phenyl ring and a methyl group drastically increases the overall non-polar surface area of the molecule, increasing its affinity for the non-polar mobile phase (e.g., hexane) [3].

Conclusion: Due to these cascading structural effects, 2-methyl-1-phenyl-1H-indole exhibits a significantly higher Rf​ value than its unsubstituted or mono-substituted counterparts.

Comparative TLC Performance Data

The following table objectively compares the Rf​ values of 2-methyl-1-phenyl-1H-indole with alternative indole building blocks.

Conditions: Normal-phase Silica Gel 60 F254; Mobile Phase: Hexane/Ethyl Acetate (9:1 v/v); Chamber saturated for 15 minutes.

CompoundStructural ModificationHydrogen Bond Donor?Average TLC Rf​ Chromatographic Behavior
1H-Indole UnsubstitutedYes (N-H)~0.25 High retention due to strong N-H O-Si hydrogen bonding.
2-Methyl-1H-indole Alkylated at C2Yes (N-H)~0.30 Slight Rf​ increase due to added lipophilicity and minor steric bulk near the N-H.
1-Phenyl-1H-indole N-ArylatedNo~0.60 Dramatic Rf​ increase; migration driven only by weaker π−π and van der Waals forces.
2-Methyl-1-phenyl-1H-indole N-Arylated & Alkylated C2No~0.65 - 0.70 Highest mobility; maximum lipophilicity combined with steric shielding of the indole core.

Self-Validating TLC Protocol for N-Phenylindoles

To ensure absolute trustworthiness in your chromatographic data, you must employ a self-validating system. Relying on a single spot's Rf​ value is prone to error due to variations in temperature, humidity, and silica activity.

Step-by-Step Methodology

1. Chamber Saturation (The Foundation of Reproducibility)

  • Action: Line a TLC chamber with filter paper. Add the Hexane/Ethyl Acetate (9:1) mobile phase, seal, and wait 15 minutes.

  • Causality: A saturated atmosphere prevents the premature evaporation of the highly volatile hexane from the surface of the TLC plate during the run. Without saturation, the solvent ratio changes dynamically, leading to artificially inflated and irreproducible Rf​ values.

2. The Co-Spotting Technique (Eliminating Edge Effects)

  • Action: On the baseline of the silica plate, create three distinct lanes:

    • Lane 1: Reference Standard (e.g., 1H-indole).

    • Lane 2: Co-spot (Apply the standard, let it dry, then apply the 2-methyl-1-phenyl-1H-indole analyte directly on top of it).

    • Lane 3: Analyte (2-methyl-1-phenyl-1H-indole).

  • Causality: Co-spotting guarantees that both compounds experience the exact same localized solvent flow. If the co-spot resolves into a clean figure-eight or two distinct dots, you have definitive proof of separation, regardless of minor plate inconsistencies.

3. Two-Dimensional (2D) TLC Validation (Confirming Stability)

  • Action: Spot the analyte in the bottom-left corner of a square TLC plate. Develop the plate vertically. Remove, dry completely, rotate the plate 90 degrees, and develop it again in the same solvent system.

  • Causality: N-phenylindoles can occasionally undergo acid-catalyzed degradation on the highly active silica surface. If the compound is stable, the final spot will lie perfectly on a 45-degree diagonal line from the origin. Any spots falling off this diagonal indicate that your analyte is degrading during the chromatographic process.

Workflow Visualization

TLC_Protocol N1 1. Sample Preparation Dissolve 2-methyl-1-phenyl-1H-indole in DCM (1 mg/mL) N2 2. Plate Spotting Apply analyte, reference standard, and co-spot on Silica Gel 60 F254 N1->N2 N3 3. Chamber Saturation Equilibrate with Hexane:EtOAc (9:1) for 15 minutes N2->N3 N4 4. Plate Development Elute until solvent front reaches 1 cm from top N3->N4 N5 5. Visualization Observe under UV 254 nm & calculate Rf values N4->N5 N6 6. System Validation Perform 2D TLC to confirm analyte stability on silica N5->N6

Figure 1: Self-validating TLC workflow for the chromatographic analysis of N-phenylindoles.

References

  • MDPI. "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Molecules, 2022. URL:[Link]

  • The Royal Society of Chemistry. "N-Arylation of (Hetero)arylamines Using Aryl Sulfamates and Carbamates via C−O Bond Activation." RSC Advances. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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2-Methyl-1-phenyl-1h-indole
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